Tanzawaic acid E
Description
Properties
Molecular Formula |
C18H26O3 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1 |
InChI Key |
GGRDDTWLVPZMAU-GRMGSOJRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)/C=C/C=C/C(=O)O)(C)O |
Canonical SMILES |
CC1CC(CC2C1C(C(C=C2)C)C=CC=CC(=O)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Tanzawaic Acid E from Penicillium steckii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Tanzawaic acid E, a polyketide secondary metabolite from the fungus Penicillium steckii. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and a visual representation of the workflow, intended to aid researchers in the fields of natural product chemistry, mycology, and drug discovery. Penicillium steckii is a known producer of various bioactive compounds, including citrinin (B600267) and several derivatives of Tanzawaic acid.[1]
I. Overview of the Isolation Process
The isolation of this compound from Penicillium steckii follows a standard methodology for obtaining secondary metabolites from fungal cultures. The general workflow involves the cultivation of the fungus, followed by the extraction of the culture broth and mycelium, and subsequent chromatographic purification to isolate the target compound.
II. Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Penicillium steckii.
Caption: Experimental workflow for the isolation of this compound.
III. Detailed Experimental Protocols
The following protocols are a composite representation of methodologies described in the scientific literature for the isolation of Tanzawaic acids from Penicillium species.
A. Fungal Strain and Fermentation
-
Strain Identification: The fungal strain should be identified as Penicillium steckii through morphological characteristics and analysis of its ribosomal RNA (rRNA) sequences.[2]
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and autoclaved for sterilization.
-
Inoculation: A pure culture of Penicillium steckii is inoculated into the sterile liquid medium under aseptic conditions.
-
Fermentation: The inoculated culture is incubated under static conditions at approximately 25-28°C for a period of 14-21 days to allow for the production of secondary metabolites.
B. Extraction
-
Separation of Mycelia and Broth: After the incubation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration.
-
Solvent Extraction: The culture broth is extracted multiple times with an equal volume of ethyl acetate.[1][3] The mycelia can also be macerated and extracted with ethyl acetate to ensure the complete recovery of metabolites.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
C. Purification
-
Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds with similar TLC profiles to known Tanzawaic acids are pooled, concentrated, and further purified by RP-HPLC.[1] A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, as Tanzawaic acids typically show UV absorption.
D. Structure Elucidation
The purified compound is identified as this compound by comparing its spectroscopic data with published values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the structure of the compound. Comparison of the obtained NMR data with literature values for this compound confirms the identity of the isolated compound.
IV. Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Molecular Formula | C18H24O3 | |
| Molecular Weight | 288.38 g/mol | N/A |
| Appearance | Colorless gum/oil | |
| Optical Rotation | Varies depending on salt form and solvent | |
| UV λmax (in MeOH) | ~259 nm |
Note: The yield of this compound can vary significantly depending on the specific strain of Penicillium steckii, fermentation conditions, and extraction and purification efficiency.
V. Signaling Pathways and Logical Relationships
While the direct signaling pathways involved in the biosynthesis of this compound are complex and involve polyketide synthase (PKS) gene clusters, a logical relationship diagram for the structure elucidation process is presented below.
Caption: Logical workflow for the structure elucidation of this compound.
This guide provides a comprehensive framework for the isolation and identification of this compound from Penicillium steckii. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and the characteristics of their fungal strain.
References
Tanzawaic Acid E: A Fungal Polyketide from Discovery to Characterization
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a class of compounds characterized by a substituted decalin core. First identified from a marine-derived fungus, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and chemical characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. The document details the producing organisms, outlines the isolation and structure elucidation methodologies, and presents key physicochemical and spectroscopic data in a structured format. Additionally, a proposed biosynthetic pathway and a summary of reported biological activities are discussed, providing a foundation for future investigation and development of this fungal metabolite.
Discovery and Natural Source
This compound was first reported in 2000 by Malmstrøm, Christophersen, and Frisvad as a new natural product isolated from a marine-derived strain of the fungus Penicillium steckii.[1] This fungus was obtained from an unidentified tunicate, highlighting the potential of marine invertebrates as hosts for chemically prolific microorganisms.[1] The discovery was part of a broader investigation into the secondary metabolite profiles of Penicillium citrinum, Penicillium steckii, and related species.[1]
Subsequent studies have confirmed that various strains of Penicillium are producers of tanzawaic acids. For instance, this compound has also been isolated from Penicillium sp. IBWF104-06, a fungus cultured from a soil sample.[2] Another marine isolate, Penicillium sp. SF-6013, obtained from the sea urchin Brisaster latifrons, was also found to produce a salt form of this compound.[3] The consistent production of this compound by P. steckii suggests it is a characteristic metabolite of this species.
The workflow for the discovery and initial characterization of this compound can be summarized as follows:
Physicochemical and Spectroscopic Data
The structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. Its absolute configuration was later confirmed by X-ray crystallography. Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | |
| Molecular Weight | 290.40 g/mol | |
| Appearance | Colorless gum |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P 2₁ 2₁ 2₁ | |
| a | 8.8767(4) Å | |
| b | 12.3684(7) Å | |
| c | 14.4431(8) Å | |
| Volume | 1585.1(1) ų | |
| Z | 4 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 150 MHz)
| Position | Chemical Shift (δC) | Reference |
| 1 | 171.2 | |
| 2 | 121.8 | |
| 3 | 146.5 | |
| 4 | 128.2 | |
| 5 | 149.3 | |
| 6 | 51.9 | |
| 7 | 44.7 | |
| 8 | 41.6 | |
| 9 | 47.1 | |
| 10 | 70.1 | |
| 11 | 44.0 | |
| 12 | 35.9 | |
| 13 | 137.3 | |
| 14 | 131.0 | |
| 15 | 133.8 | |
| 16 | 19.8 | |
| 17 | 31.3 | |
| 18 | 23.4 |
Table 4: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 600 MHz)
| Position | Chemical Shift (δH, mult., J in Hz) | Reference |
| 2 | 5.82 (d, 15.3) | |
| 3 | 7.27 (dd, 15.3, 11.2) | |
| 4 | 6.44 (dd, 15.5, 11.2) | |
| 5 | 6.15 (d, 15.5) | |
| 7 | 1.42 (m) | |
| 8 | 1.45 (m) | |
| 9 | 0.77 (m) | |
| 10 | 3.32 (d, 3.1) | |
| 11α | 1.20 (m) | |
| 11β | 1.57 (m) | |
| 12 | 1.62 (m) | |
| 13 | 5.74 (dd, 9.2, 2.2) | |
| 14 | 5.97 (dd, 9.2, 2.8) | |
| 16 | 1.62 (s) | |
| 17 | 0.93 (d, 6.4) | |
| 18 | 0.93 (d, 6.4) |
Experimental Protocols
Fungal Culture and Fermentation (General Protocol)
The producing fungus, Penicillium sp. IBWF104-06, was maintained on YMG agar (B569324) slants (yeast extract 4.0 g/L, malt (B15192052) extract 10 g/L, glucose 10 g/L, pH 5.5). For the production of this compound, the fungus was cultivated in a suitable liquid medium, typically at 25 °C with shaking for several days to allow for the biosynthesis of secondary metabolites.
Extraction and Isolation
Following fermentation, the culture broth is typically separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The resulting crude extract is concentrated under reduced pressure.
Purification of this compound from the crude extract is achieved through a series of chromatographic techniques. A common approach involves initial fractionation by flash open chromatography on silica (B1680970) gel, followed by further purification using reversed-phase high-performance liquid chromatography (HPLC).
Structure Elucidation
The planar structure of this compound was determined by extensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) was used to establish the molecular formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule. The relative stereochemistry was elucidated through the analysis of NOESY correlations. The absolute configuration was definitively established by single-crystal X-ray diffraction analysis.
Biological Activity and Signaling Pathways
While a specific signaling pathway for this compound has not been extensively detailed in the currently available literature, several members of the tanzawaic acid family have demonstrated interesting biological activities, primarily anti-inflammatory and cytotoxic effects. For example, some tanzawaic acid derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages. This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A related tanzawaic acid derivative, Steckwaic acid F, has been shown to inhibit LPS-induced NF-κB activation. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
A simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by this compound is depicted below:
Conclusion
This compound is a fungal polyketide with a well-characterized chemical structure, primarily produced by Penicillium steckii. Its discovery from a marine-derived fungus underscores the importance of exploring unique ecological niches for novel natural products. While its biological activity is still under investigation, the anti-inflammatory properties of related compounds suggest that this compound may be a valuable lead for further pharmacological studies. This technical guide provides a consolidated resource of the current knowledge on this compound, intended to facilitate future research into its therapeutic potential. Further investigation into its mechanism of action and specific molecular targets is warranted to fully elucidate its pharmacological profile.
References
Unraveling the Architecture of Tanzawaic Acid E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Tanzawaic acid E, a polyketide natural product. It details the spectroscopic data, experimental protocols for its isolation, and explores its biological significance, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the tanzawaic acid family, a group of structurally related polyketides produced by various fungi, including Penicillium sp.[1]. These compounds are characterized by a substituted decalin core linked to a penta-2,4-dienoic acid side chain. The intricate stereochemistry and potential biological activities of the tanzawaic acids make them compelling targets for chemical and pharmacological investigation. This guide focuses on the definitive determination of the chemical structure of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
Molecular Formula: C₁₈H₂₆O₃[2]
Molecular Weight: 290.40 g/mol [2]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. For a salt form of this compound, a negative mode HR-ESI-QTOFMS analysis revealed a molecular ion [M]⁻ at m/z 289.1786 (calculated for C₁₈H₂₅O₃, 289.1804), confirming the molecular formula.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of this compound (salt form) in DMSO-d₆
| Position | Chemical Shift (δ) ppm | Multiplicity (J in Hz) |
| 2 | 5.66 | d (15.2) |
| 3 | 6.94 | dd (15.2, 10.8) |
| 4 | 5.95 | t (11.2) |
| 5 | 6.30 | d (11.6) |
| 7 | 1.83 | m |
| 8 | 1.22 | m |
| 9 | 0.94, 1.48 | m |
| 11 | 1.09, 1.54 | m |
| 12 | 1.22 | m |
| 13 | 1.95 | m |
| 14 | 5.25 | br s |
| 16 | 1.70 | s |
| 17 | 0.82 | d (6.8) |
| 18 | 0.84 | d (6.8) |
Data adapted from Quang et al., 2014.[3]
Table 2: ¹³C NMR Data of this compound (salt form) in DMSO-d₆
| Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 168.0 | C |
| 2 | 125.1 | CH |
| 3 | 142.3 | CH |
| 4 | 128.5 | CH |
| 5 | 140.2 | CH |
| 6 | 49.3 | C |
| 7 | 42.1 | CH |
| 8 | 34.1 | CH |
| 9 | 46.2 | CH₂ |
| 10 | 32.9 | CH |
| 11 | 38.6 | CH₂ |
| 12 | 41.2 | CH |
| 13 | 35.8 | CH |
| 14 | 125.4 | CH |
| 15 | 136.5 | C |
| 16 | 18.5 | CH₃ |
| 17 | 22.9 | CH₃ |
| 18 | 23.3 | CH₃ |
Data adapted from Quang et al., 2014.
Definitive Structure by X-ray Crystallography
The absolute and relative stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis. The crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 962066. This analysis provided the precise three-dimensional arrangement of all atoms in the molecule, confirming the connectivity and stereochemical configuration of all chiral centers.
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the culture filtrate of the fungal strain Penicillium sp. IBWF104-06, which was originally isolated from a soil sample. The general procedure for its isolation is as follows:
Caption: General workflow for the isolation and purification of this compound.
-
Fermentation: The producing fungal strain, Penicillium sp. IBWF104-06, is cultured in a suitable medium, such as Yeast Malt Glucose (YMG) broth, to promote the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This multi-step process often involves:
-
Silica Gel Column Chromatography: To perform an initial separation of the components based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): For further fractionation of the semi-purified mixtures.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): As a final purification step to yield pure this compound.
-
Logical Flow of Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound relies on the interpretation of various spectroscopic data in a logical sequence.
Caption: Logical workflow for the structural elucidation of this compound.
Biological Activity and Signaling Pathways
Recent studies have begun to shed light on the biological activities of tanzawaic acid derivatives. Notably, certain compounds from this class have been shown to inhibit osteoclastogenesis, the process of bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway.
One study demonstrated that a tanzawaic acid derivative could suppress RANKL-induced osteoclast differentiation in bone marrow macrophage cells (BMMCs). Mechanistically, this was attributed to the downregulation of the NF-κB and NFATc1 (Nuclear Factor of Activated T-cells 1) signaling pathways.
The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This subsequently leads to the reduced activation and nuclear translocation of NFATc1, a master regulator of osteoclastogenesis.
References
The Biosynthetic Pathway of the Tanzawaic Acid Family: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tanzawaic acids are a family of fungal polyketides characterized by a distinctive trans-decalin ring system and a variety of biological activities, including antifungal and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the tanzawaic acid biosynthetic pathway. Central to this pathway is a non-reducing polyketide synthase (NR-PKS) that catalyzes the formation of a linear polyketide precursor. This precursor undergoes a key intramolecular Diels-Alder cycloaddition to form the characteristic decalin core, which is subsequently modified by a series of tailoring enzymes to generate the diverse members of the tanzawaic acid family. This document details the key enzymatic steps, presents a proposed biosynthetic pathway, and provides representative experimental protocols for studying this and similar fungal natural product biosyntheses.
Introduction to the Tanzawaic Acid Family
The tanzawaic acids are a growing class of secondary metabolites isolated from various species of the fungal genus Penicillium, including P. steckii and P. citrinum.[1] These compounds share a common structural feature: a polysubstituted decalin ring system linked to a side chain, often a pentadienoic acid moiety. The structural diversity within the tanzawaic acid family arises from variations in the oxygenation pattern and stereochemistry of the decalin core, as well as modifications to the side chain.
The biological activities of tanzawaic acids have garnered significant interest in the scientific community. Various members of this family have demonstrated antifungal, antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive lead compounds for drug discovery and development.[2] Understanding the biosynthetic pathway of these molecules is crucial for harnessing their therapeutic potential, enabling bioengineering approaches to produce novel analogs with improved efficacy and pharmacological properties.
The Tanzawaic Acid Biosynthetic Pathway
The biosynthesis of tanzawaic acids is a multi-step process orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC). The core of this pathway is the assembly of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), followed by a characteristic intramolecular cycloaddition and subsequent tailoring reactions.
Polyketide Backbone Formation by a Non-Reducing Polyketide Synthase (NR-PKS)
The initial step in tanzawaic acid biosynthesis is the formation of a linear polyketide chain by an iterative Type I NR-PKS. In Penicillium steckii IBWF104-06, the gene PsPKS1 has been identified as the key PKS responsible for tanzawaic acid production.[3] This was confirmed through gene knockout experiments, where the deletion of PsPKS1 resulted in the complete abolishment of tanzawaic acid biosynthesis. Reintegration of the PsPKS1 gene restored the production of these compounds, confirming its essential role in the pathway.[3]
The NR-PKS enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a specific polyketide chain. The exact length and pattern of ketoreduction during this process are programmed into the domains of the PKS enzyme.
Intramolecular Diels-Alder Cycloaddition
A hallmark of the tanzawaic acid biosynthesis is the formation of the decalin ring system via an intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. This reaction involves the cyclization of the linear polyketide precursor, which contains a conjugated diene and a dienophile. This key step establishes the characteristic bicyclic core of the tanzawaic acid family. While the involvement of a dedicated Diels-Alderase enzyme is common in the biosynthesis of other decalin-containing natural products, it is currently unknown whether a specific enzyme catalyzes this step in the tanzawaic acid pathway or if it occurs spontaneously.
Tailoring Modifications
Following the formation of the decalin core, a series of tailoring enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and transferases, are believed to modify the polyketide scaffold to produce the various tanzawaic acid derivatives. These modifications can include hydroxylations, epoxidations, and the attachment of different side chains, leading to the structural diversity observed in this family of natural products. The specific tailoring enzymes involved in the tanzawaic acid pathway and their precise functions are still under investigation.
Below is a proposed biosynthetic pathway for the tanzawaic acid family, visualized using the DOT language.
Caption: Proposed biosynthetic pathway of the tanzawaic acid family.
Quantitative Data
A thorough understanding of a biosynthetic pathway requires quantitative data to characterize the efficiency and kinetics of the involved enzymes. Due to the nascent stage of research into tanzawaic acid biosynthesis, comprehensive quantitative data is not yet available in the public domain. However, the following table outlines the types of data that are crucial for a complete understanding of this pathway.
| Parameter | Description | Significance |
| Enzyme Kinetics | ||
| PsPKS1 Vmax | The maximum rate of reaction for the polyketide synthase. | Indicates the catalytic efficiency of the core enzyme in the pathway. |
| PsPKS1 Km | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the PKS for its substrates (acetyl-CoA and malonyl-CoA). |
| Precursor Incorporation | ||
| Isotopic Labeling Efficiency | The percentage of labeled precursors (e.g., ¹³C-acetate) incorporated into the final tanzawaic acid product. | Confirms the origin of the carbon backbone and can reveal the efficiency of precursor uptake and utilization. |
| Product Yields | ||
| Wild-Type Strain Titer | The concentration of tanzawaic acids produced by the wild-type Penicillium strain under standard culture conditions. | Provides a baseline for evaluating the effects of genetic modifications on pathway productivity. |
| Mutant Strain Titer | The concentration of tanzawaic acids produced by genetically modified strains (e.g., overexpression mutants). | Demonstrates the impact of targeted genetic changes on the overall yield of the desired products. |
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments required to investigate the tanzawaic acid biosynthetic pathway. These protocols are based on established techniques in fungal genetics and natural product chemistry.
Fungal Strain Cultivation and Metabolite Extraction
Objective: To cultivate the tanzawaic acid-producing fungal strain and extract the secondary metabolites for analysis.
Materials:
-
Penicillium steckii strain (e.g., IBWF104-06)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Inoculate a PDA plate with the P. steckii strain and incubate at 25°C for 7-10 days until sporulation.
-
Aseptically transfer a small piece of the mycelium from the PDA plate to a flask containing 100 mL of PDB.
-
Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze the production of tanzawaic acids by HPLC.
Gene Knockout of PsPKS1 via CRISPR/Cas9
Objective: To create a targeted deletion of the PsPKS1 gene in P. steckii to confirm its role in tanzawaic acid biosynthesis. This protocol is a representative example based on CRISPR/Cas9 methods developed for Penicillium species.
Materials:
-
Penicillium steckii protoplasts
-
Cas9 protein
-
In vitro transcribed single guide RNA (sgRNA) targeting PsPKS1
-
Donor DNA template with homology arms flanking a selection marker (e.g., hygromycin resistance gene)
-
PEG-calcium chloride transformation buffer
-
Regeneration medium with selection agent
Protocol:
-
sgRNA Design and Synthesis: Design two sgRNAs targeting the 5' and 3' ends of the PsPKS1 coding sequence using a suitable online tool. Synthesize the sgRNAs by in vitro transcription.
-
Donor DNA Construction: Amplify the upstream and downstream flanking regions (homology arms, ~1 kb each) of PsPKS1 from P. steckii genomic DNA. Assemble the homology arms with a hygromycin resistance cassette using Gibson assembly or a similar cloning method.
-
Protoplast Preparation: Grow P. steckii in liquid medium and treat the mycelium with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: a. Pre-incubate the purified Cas9 protein with the two sgRNAs to form ribonucleoprotein (RNP) complexes. b. Mix the protoplasts with the RNP complexes and the donor DNA template. c. Add PEG-calcium chloride transformation buffer and incubate on ice. d. Plate the transformation mixture onto regeneration medium containing hygromycin.
-
Screening and Confirmation: a. Isolate genomic DNA from the resulting hygromycin-resistant colonies. b. Perform PCR using primers flanking the PsPKS1 locus and primers internal to the hygromycin resistance gene to confirm the correct integration of the knockout cassette and deletion of the target gene. c. Analyze the culture extracts of the confirmed knockout mutants by HPLC to verify the absence of tanzawaic acid production.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Heterologous Expression of PsPKS1
Objective: To express the PsPKS1 gene in a heterologous host to confirm its function and characterize its product. Aspergillus nidulans is a commonly used host for expressing fungal PKS genes.
Materials:
-
PsPKS1 cDNA
-
Fungal expression vector (e.g., with a controllable promoter like alcA)
-
Aspergillus nidulans protoplasts
-
Transformation reagents
-
Selective and inductive media
Protocol:
-
Vector Construction: Clone the full-length cDNA of PsPKS1 into a fungal expression vector under the control of an inducible promoter (e.g., the alcA promoter, which is induced by ethanol).
-
Transformation: Transform the expression vector into A. nidulans protoplasts using the PEG-calcium chloride method.
-
Selection and Induction: Select for transformants on appropriate selective media. Inoculate a positive transformant into a liquid medium containing a non-inducing carbon source (e.g., glucose). After a period of growth, transfer the mycelium to a medium containing an inducing carbon source (e.g., ethanol) to induce the expression of PsPKS1.
-
Metabolite Analysis: After induction, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of PsPKS1.
Conclusion
The biosynthetic pathway of the tanzawaic acid family represents a fascinating example of fungal natural product biosynthesis, featuring a key polyketide synthase and a characteristic intramolecular Diels-Alder cycloaddition. While the core components of the pathway have been identified, further research is needed to fully elucidate the functions of the tailoring enzymes in the biosynthetic gene cluster and to obtain detailed quantitative data on the enzymatic reactions. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and other fungal polyketide biosynthetic pathways, ultimately paving the way for the bioengineering of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]
- 3. Identification of the polyketide synthase gene responsible for the synthesis of tanzawaic acids in Penicillium steckii IBWF104-06 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of Tanzawaic Acid E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of Tanzawaic acid E, a polyketide natural product first isolated from the marine-derived fungus Penicillium steckii. This document synthesizes the available scientific literature to present key findings on its bioactivity, detailed experimental methodologies for the assays conducted, and visual representations of the screening workflows.
Introduction
This compound is a member of the tanzawaic acid family of secondary metabolites, characterized by a trans-decalin core. First identified by Malmstrøm and colleagues in 2000 from a marine strain of Penicillium steckii, its initial biological evaluation has been a subject of interest in the quest for novel bioactive compounds.[1] Subsequent studies by other research groups have also reported the isolation of this compound or its salt form from fungal sources. This guide focuses on the primary screening assays performed to elucidate the potential therapeutic activities of this natural product.
Summary of Biological Screening Data
The initial biological evaluation of this compound has yielded specific insights into its activity profile. A key study by Sandjo et al. in 2014 investigated its effects in antimicrobial, antiproliferative, and antifungal assays. The results indicate a selective bioactivity, with notable antifungal properties against a plant pathogen, while showing limited cytotoxicity and broad-spectrum antimicrobial activity at the concentrations tested.
| Biological Assay | Target Organism/Cell Line | Result | Concentration |
| Antimicrobial Activity | Various Bacteria and Fungi | No significant activity | Up to 50 µg/mL |
| Antiproliferative Activity | HeLaS3 cells | No significant activity | Up to 50 µg/mL |
| Antifungal Activity (Conidial Germination Inhibition) | Magnaporthe oryzae | Inhibition observed | ≤ 50 µg/mL |
Experimental Protocols
The following sections detail the methodologies employed in the initial biological screening of this compound. These protocols are based on established techniques for natural product screening.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of this compound was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This quantitative assay identifies the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Pure cultures of test bacteria and fungi are grown on appropriate agar (B569324) plates. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The culture is subsequently diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganisms in broth without the compound) and negative (broth only) controls are included. The microtiter plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible microbial growth is observed.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative effects of this compound were evaluated against the HeLaS3 human cervical cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: HeLaS3 cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the cell culture medium. The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to affect cell proliferation.
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined. For this compound, the IC50 was greater than 50 µg/mL.
Antifungal Activity Assay (Conidial Germination of Magnaporthe oryzae)
The inhibitory effect of this compound on the germination of fungal spores was assessed using conidia from Magnaporthe oryzae, the rice blast fungus.
Protocol:
-
Preparation of Conidial Suspension: Conidia are harvested from a sporulating culture of M. oryzae grown on an appropriate agar medium. The spores are suspended in sterile water containing a surfactant (e.g., 0.01% Tween 20) to ensure even dispersal. The concentration of the conidial suspension is adjusted to a specific density (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent and then diluted to the desired final concentrations in the conidial suspension.
-
Incubation: Aliquots of the conidial suspension containing the test compound are placed on a hydrophobic surface (e.g., a glass slide or the inside of a petri dish) and incubated in a humid chamber at room temperature for a set period (e.g., 24 hours) to allow for germination.
-
Microscopic Examination: After incubation, the percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the length of the germ tube is at least equal to the diameter of the conidium.
-
Data Analysis: The percentage of germination inhibition is calculated relative to a solvent control.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the biological screening of this compound.
Conclusion
The initial biological screening of this compound reveals a targeted antifungal activity against the conidial germination of the plant pathogen Magnaporthe oryzae. In the tested antimicrobial and antiproliferative assays, it did not exhibit significant activity at concentrations up to 50 µg/mL. These findings suggest that while this compound may not possess broad-spectrum cytotoxic or antibiotic properties, its potential as a specialized antifungal agent warrants further investigation. Future research could focus on elucidating the mechanism of action behind its inhibition of conidial germination and exploring its efficacy against a wider range of fungal pathogens.
References
Spectroscopic and Structural Elucidation of Tanzawaic Acid E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Tanzawaic acid E, a polyketide natural product isolated from the marine-derived fungus Penicillium steckii. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
Core Spectroscopic Data
The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 313.1780 | 313.1788 | C₁₈H₂₆O₃Na |
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in CD₃OD at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |
| 1 | 170.9 | - |
| 2 | 122.0 | 5.86 (d, 15.3) |
| 3 | 145.9 | 7.28 (dd, 11.2, 15.3) |
| 4 | 128.5 | 6.45 (dd, 11.2, 15.2) |
| 5 | 144.8 | 6.10 (d, 15.2) |
| 6 | 79.0 | - |
| 7 | - | 1.39 (m) |
| 8 | 35.3 | 1.39 (m) |
| 9 | - | 0.72 (m) |
| 10 | 32.9 | 1.45 (m) |
| 11 | - | 1.17 (m, ax), 1.54 (m, eq) |
| 12 | - | 1.59 (m) |
| 13 | 67.6 | 3.80 (dd, 2.7, 5.8) |
| 14 | 127.0 | 5.69 (d, 6.1) |
| 15 | 142.9 | - |
| 16 | 18.1 | 1.62 (s) |
| 17 | 23.1 | 0.90 (d, 6.4) |
| 18 | 23.0 | 1.09 (d, 6.4) |
Note: Some proton and carbon signals for the decalin ring system were reported with overlapping multiplets or were not explicitly assigned in the primary literature. The data presented is based on the available information from the original structure elucidation and comparative analysis with structurally related Tanzawaic acids.
Experimental Protocols
The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.
Isolation of this compound
This compound was first isolated from a marine-derived strain of Penicillium steckii. The general procedure involved:
-
Fermentation: The fungus was cultivated in a suitable broth medium to encourage the production of secondary metabolites.
-
Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites from the aqueous medium.
-
Chromatographic Purification: The crude extract was subjected to multiple steps of chromatography for purification. This often included:
-
Open Column Chromatography: Initial fractionation of the crude extract using silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions using reversed-phase (e.g., C18) columns to yield pure this compound.
-
Spectroscopic Analysis
The structural elucidation of the purified compound was performed using the following spectroscopic methods:
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC, and NOESY) spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated methanol (B129727) (CD₃OD).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
This guide provides foundational spectroscopic data and a general experimental framework for this compound. For more in-depth analysis and specific experimental parameters, researchers are encouraged to consult the primary literature, particularly the work by Malmstrøm et al. (2000) in the journal Phytochemistry.
The Decisive Role of the Hydroxyl Group in the Biological Activity of Tanzawaic Acid E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanzawaic acid E, a polyketide natural product, has garnered interest for its potential therapeutic activities. This technical guide delves into the critical role of its hydroxyl (-OH) group in modulating its biological effects, with a focus on its anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities. Through a comprehensive review of the available literature, this document summarizes structure-activity relationship (SAR) data, provides detailed experimental methodologies for key biological assays, and visualizes the relevant signaling pathways. The evidence presented herein underscores the significance of the hydroxyl group's position and presence in dictating the potency and nature of this compound's bioactivity, offering crucial insights for the future design and development of novel therapeutic agents based on this natural product scaffold.
Introduction
Tanzawaic acids are a class of decalin-containing polyketides isolated from various species of the fungus Penicillium.[1][2] These natural products have demonstrated a range of biological activities, including anti-inflammatory, antifungal, and enzyme inhibitory effects. This compound is a member of this family characterized by the presence of a hydroxyl group on its decalin core. Understanding the contribution of this functional group to the molecule's overall activity is paramount for its development as a potential therapeutic lead. This guide provides an in-depth analysis of the current knowledge regarding the role of the hydroxyl group in the biological activity of this compound and its analogs.
The Influence of the Hydroxyl Group on Biological Activity
The presence and position of the hydroxyl group on the tanzawaic acid scaffold have been shown to be critical determinants of its biological activity. Structure-activity relationship studies, particularly in the context of anti-inflammatory and PTP1B inhibitory effects, highlight the nuanced role of this functional group.
Anti-Inflammatory Activity
The anti-inflammatory potential of tanzawaic acid derivatives has been primarily assessed through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
Interestingly, one study on the inhibition of bacterial conjugation found that the presence of an additional hydroxyl group in this compound, as compared to Tanzawaic acids A and B, led to a significant loss of activity.[1] This suggests that for certain biological targets, the hydroxyl group can be detrimental to activity, possibly by altering the molecule's physicochemical properties, such as its ability to cross cell membranes or bind to the target protein.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Several tanzawaic acid derivatives have been evaluated for their PTP1B inhibitory activity.
One study reported that tanzawaic acids A and B significantly inhibited PTP1B activity with the same IC50 value of 8.2 μM.[2] While specific data for this compound's PTP1B inhibitory activity is not highlighted in the same study, the presence of a hydroxyl group at C-10 is a feature shared by other tanzawaic acids with reported PTP1B inhibitory activity. Further investigation is required to elucidate the precise role of the hydroxyl group in the interaction with the PTP1B active site.
Quantitative Data on Tanzawaic Acid Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and related derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (μM) | Reference |
| Tanzawaic acid A | BV-2 | 7.1 | |
| Tanzawaic acid A | RAW 264.7 | 27.0 | |
| 2E,4Z-Tanzawaic acid D | BV-2 | 37.8 | |
| Tanzawaic acid B | BV-2 | 42.5 | |
| Tanzawaic acid Q | RAW 264.7 | Strong inhibition (IC50 not specified) | |
| Tanzawaic acid C | RAW 264.7 | Strong inhibition (IC50 not specified) | |
| Tanzawaic acid K | RAW 264.7 | Strong inhibition (IC50 not specified) |
Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound | IC50 (μM) | Reference |
| Tanzawaic acid A | 8.2 | |
| Tanzawaic acid B | 8.2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the biological evaluation of tanzawaic acids.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for anti-inflammatory activity.
a) Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound).
-
After a 1-hour pre-incubation with the test compounds, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
b) Nitrite (B80452) Quantification (Griess Assay):
-
After 24 hours of LPS stimulation, the culture supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
An equal volume of the culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
c) Cell Viability Assay (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
After the 24-hour treatment period, the culture medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This enzymatic assay is used to determine the direct inhibitory effect of compounds on PTP1B.
a) Reagents and Buffers:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Assay buffer: 50 mM citrate (B86180) buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
b) Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing the assay buffer, varying concentrations of the test compound (e.g., this compound), and the PTP1B enzyme.
-
The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by the addition of the pNPP substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
The percentage of PTP1B inhibition is calculated by comparing the absorbance of the test compound-treated wells to the control wells (enzyme and substrate without inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the anti-inflammatory activity of this compound.
References
Tanzawaic acid E molecular formula and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tanzawaic acid E, a polyketide natural product. The document focuses on its core physicochemical properties, including its molecular formula and CAS number, laying the groundwork for further research and development.
Core Molecular Identifiers
This compound, a secondary metabolite produced by the fungus Penicillium steckii, possesses a distinct chemical structure that contributes to its biological activities.[1] Definitive identification in a research or drug development context necessitates precise molecular and registry information.
Physicochemical Data Summary
The fundamental identifiers for this compound are summarized in the table below. This information is critical for compound registration, literature searches, and accurate experimental design.
| Identifier | Value | Source |
| Molecular Formula | C₁₈H₂₄O₃ | Inferred from identical elemental composition to Tanzawaic acid K[2] |
| CAS Number | Not available |
Biosynthesis and Isolation
This compound is a member of the tanzawaic acid family of polyketides. Its biosynthesis is rooted in the complex enzymatic machinery of its fungal producer.
General Experimental Approach for Isolation
The isolation of tanzawaic acids, including this compound, from Penicillium steckii cultures typically follows a multi-step extraction and chromatographic purification process. While the specific protocol for this compound is detailed in specialized literature, a generalized workflow can be represented as follows:
Caption: Generalized workflow for the isolation of this compound.
Further Research and Considerations
The lack of a readily available CAS number for this compound suggests that it may be a less commonly isolated or commercially available member of the tanzawaic acid family. Researchers interested in this specific compound may need to rely on isolation from source organisms or custom synthesis. The structural similarity to other tanzawaic acids, for which more data is available, can provide a basis for predicting its chemical properties and potential biological activities. The primary literature, particularly the work of Malmstrøm, Christophersen, and Frisvad, remains the foundational resource for in-depth information on the characterization of this compound.[1]
References
The Intricate Dance of Structure and Activity: A Deep Dive into Tanzawaic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Tanzawaic acids, a class of fungal-derived polyketides, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex natural products, characterized by a highly substituted decalin core and a polyene side chain, have demonstrated a spectrum of effects including anti-inflammatory, protein tyrosine phosphatase 1B (PTP1B) inhibitory, antifungal, and antibacterial properties. Understanding the structure-activity relationship (SAR) of tanzawaic acid analogs is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of tanzawaic acid analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and research workflows.
Data Presentation: Quantitative Structure-Activity Relationship of Tanzawaic Acid Analogs
The biological activity of tanzawaic acid and its derivatives is intricately linked to their structural features. Modifications to the decalin core, the polyene side chain, and various substituent groups can dramatically influence their potency and target specificity. The following tables summarize the key quantitative data from published studies, offering a comparative view of the activities of different analogs.
Table 1: Anti-inflammatory Activity of Tanzawaic Acid Analogs
| Analog/Modification | Assay | Target/Endpoint | IC50 (µM) | Source |
| Tanzawaic Acid A | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 7.1 | [1][2] |
| Tanzawaic Acid B | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 42.5 | [1][2] |
| 2E,4Z-Tanzawaic Acid D | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 37.8 | [1] |
| Tanzawaic Acid A | LPS-stimulated RAW264.7 murine macrophages | Nitric Oxide (NO) Production | 27.0 | |
| Steckwaic Acid E derivative | LPS-induced NF-κB activity | NF-κB Inhibition | 10.4 | |
| Known analogue 10 | LPS-induced NF-κB activity | NF-κB Inhibition | 18.6 | |
| Known analogue 15 | LPS-induced NF-κB activity | NF-κB Inhibition | 15.2 |
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Tanzawaic Acid Analogs
| Analog/Modification | IC50 (µM) | Source |
| Tanzawaic Acid A | 8.2 | |
| Tanzawaic Acid B | 8.2 |
Table 3: Antibacterial Activity of Novel Tanzawaic Acid Analogs
| Analog/Modification | Target Bacteria | MIC (µg/mL) | Source |
| Steckwaic Acid A | Micrococcus luteus | 2 | |
| 11-ketotanzawaic acid D | Vibrio anguillarum | 4 | |
| 8-hydroxytanzawaic acid M | Pseudomonas aeruginosa | 4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of tanzawaic acid analogs.
LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Murine Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory agents.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the tanzawaic acid analogs for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The inhibitory effect of the compounds on NO production is then determined.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
Test compounds (tanzawaic acid analogs) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.
-
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: General workflow for a structure-activity relationship (SAR) study.
Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway modulated by tanzawaic acid analogs.
References
Methodological & Application
Total Synthesis of the Tanzawaic Acid Core Structure: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of the core structure of tanzawaic acid, a family of fungal polyketides with promising biological activities, including antibacterial, antifungal, and antimalarial properties. The synthesis route described herein is based on the first total synthesis of Tanzawaic Acid B, a representative member of this family, as accomplished by Shiina and coworkers. This work provides a scalable route to the chiral octalin core, opening avenues for the synthesis of various tanzawaic acid analogs for further drug discovery and development.
Introduction
Tanzawaic acids, isolated from Penicillium species, are characterized by a highly substituted trans-octalin core and a pentadienoic acid side chain. Their complex architecture, featuring multiple stereocenters, has made them a challenging target for total synthesis. The successful gram-scale synthesis of the tanzawaic acid core is a significant achievement, enabling further investigation into their therapeutic potential.
The synthetic strategy hinges on a convergent approach, featuring several key transformations to construct the intricate polycyclic framework with high stereocontrol. These include an intramolecular Diels-Alder reaction to form the decalin core, an asymmetric Mukaiyama aldol (B89426) reaction to set key stereocenters, a Barton-McCombie deoxygenation, and a Horner-Wadsworth-Emmons reaction to install the side chain.
Retrosynthetic Analysis
The retrosynthetic analysis for the tanzawaic acid core structure reveals a strategy centered on the key chiral octalin intermediate. This intermediate is envisioned to be assembled from simpler acyclic precursors through a highly stereocontrolled intramolecular Diels-Alder reaction. The stereocenters on the acyclic precursor are established using well-precedented asymmetric reactions.
Caption: Retrosynthetic analysis of the tanzawaic acid core.
Key Reaction Steps and Yields
The following table summarizes the key steps, reactions, and reported yields for the synthesis of the tanzawaic acid core, based on the gram-scale synthesis of Tanzawaic Acid B.[1]
| Step | Transformation | Key Reaction | Starting Material | Product | Yield (%) |
| 1 | Asymmetric Alkylation | Evans Asymmetric Alkylation | Chiral auxiliary-bound propionate | Alkylated product with new stereocenter | 85 |
| 2 | Reductive Cleavage and Oxidation | LiAlH₄ reduction, Dess-Martin oxidation | Alkylated chiral auxiliary | Chiral aldehyde | 95 (2 steps) |
| 3 | Asymmetric Aldol Reaction | Asymmetric Mukaiyama Aldol Reaction | Chiral aldehyde and silyl (B83357) enol ether | Aldol adduct with two new stereocenters | 88 |
| 4 | Silyl Protection | TBSCl, Imidazole | Aldol adduct | TBS-protected diol | 98 |
| 5 | Weinreb Amide Formation | i-Bu₂AlH, Me(MeO)NH·HCl | TBS-protected ester | Weinreb amide | 92 |
| 6 | Alkylation and Desilylation | Grignard addition, TBAF | Weinreb amide | Diol precursor for Diels-Alder | 85 |
| 7 | Oxidation and Wittig Reaction | DMP, Wittig reagent | Diol | Acyclic triene precursor | 75 (2 steps) |
| 8 | Intramolecular Diels-Alder Reaction | Thermal | Acyclic triene precursor | trans-Octalin core | 70 |
| 9 | Deprotection and Functional Group Interconversion | TBAF, BzCl, DMAP | Silyl-protected octalin | Benzoate-protected alcohol | 89 (2 steps) |
| 10 | Deoxygenation | Barton-McCombie Deoxygenation | Xanthate intermediate | Deoxygenated octalin | 82 |
| 11 | Deprotection and Oxidation | LiAlH₄, DMP | Benzoate-protected octalin | Aldehyde for side-chain installation | 91 (2 steps) |
| 12 | Side-chain Installation | Horner-Wadsworth-Emmons Reaction | Aldehyde and phosphonate (B1237965) ylide | Tanzawaic acid methyl ester core | 85 |
| 13 | Saponification | LiOH | Tanzawaic acid methyl ester core | Tanzawaic acid core | 95 |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are adapted from the supporting information of the first total synthesis of Tanzawaic Acid B.
Step 3: Asymmetric Mukaiyama Aldol Reaction
This protocol describes the formation of the key aldol adduct, establishing two crucial stereocenters.
Materials:
-
Chiral aldehyde (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
(-)-Sparteine (1.2 equiv)
-
Tin(II) triflate (Sn(OTf)₂) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the chiral aldehyde in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add (-)-sparteine.
-
Add Sn(OTf)₂ to the mixture and stir for 30 minutes.
-
Add the silyl enol ether dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Step 8: Intramolecular Diels-Alder Reaction
This protocol outlines the thermal intramolecular [4+2] cycloaddition to construct the trans-octalin core.
Materials:
-
Acyclic triene precursor (1.0 equiv)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acyclic triene precursor in anhydrous toluene.
-
Heat the solution to reflux (approximately 110 °C) under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the trans-octalin core.
Step 12: Horner-Wadsworth-Emmons Reaction
This protocol details the installation of the pentadienoate side chain.
Materials:
-
Aldehyde (1.0 equiv)
-
Triethyl 4-phosphonocrotonate (1.2 equiv)
-
Lithium chloride (LiCl) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of triethyl 4-phosphonocrotonate and LiCl in anhydrous CH₃CN at 0 °C, add DIPEA.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous CH₃CN dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tanzawaic acid methyl ester core.
Synthetic Workflow
The overall synthetic workflow for the tanzawaic acid core is depicted below, highlighting the progression from simple starting materials to the complex natural product core.
Caption: Synthetic workflow for the tanzawaic acid core.
Conclusion
The total synthesis of the tanzawaic acid core structure represents a significant advancement in synthetic organic chemistry. The robust and scalable route detailed in this application note provides a platform for the synthesis of a wide array of tanzawaic acid analogs. This will undoubtedly facilitate further investigations into their mechanism of action and structure-activity relationships, ultimately aiding in the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this fascinating class of natural products.
References
Application Notes and Protocols for Fungal Extraction of Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide metabolite produced by various species of the fungus Penicillium. This and other related tanzawaic acid derivatives have garnered interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3][4] These compounds are characterized by a decalin motif and a variable side chain.[5] This document provides a comprehensive protocol for the extraction and isolation of this compound from fungal cultures, compiled from established methodologies.
Fungal Sources and Metabolites
Several species of Penicillium have been identified as producers of this compound and its analogues. These fungi have been isolated from diverse environments, including marine and terrestrial sources. A summary of representative fungal strains and the tanzawaic acid derivatives they produce is presented below.
| Fungal Strain | Source | Isolated Tanzawaic Acid Derivatives | Reference |
| Penicillium sp. IBWF104-06 | Soil | Tanzawaic acids I, J, K, L, A, and E | |
| Penicillium sp. (Strain CF07370) | Marine | Tanzawaic acids M, N, O, P, B, and E | |
| Penicillium sp. SF-6013 | Marine (from sea urchin) | 2E,4Z-tanzawaic acid D, Tanzawaic acids A, D, a salt form of E, and B | |
| Penicillium sp. KWF32 | Deep-sea | Penitanzacids A-J, Hatsusamides C-D, and known tanzawaic acids | |
| Penicillium steckii AS-324 | Deep-sea coral | Steckwaic acids A-D, 11-ketotanzawaic acid D, and other derivatives | |
| Penicillium sp. (S1a1) | Freshwater sediment | Penitanzchroman, Tanzawaic acids Y and Z, and other analogues | |
| Penicillium steckii 108YD142 | Marine sponge | Tanzawaic acid Q, A, C, D, and K |
Experimental Protocol
This protocol details the steps for the cultivation of a this compound-producing Penicillium strain, followed by the extraction and purification of the target compound.
Part 1: Fungal Cultivation
-
Strain Maintenance: The producing Penicillium strain should be maintained on Yeast Extract-Malt Extract-Glucose (YMG) agar (B569324) slants. The composition of YMG medium is as follows: 4.0 g/L yeast extract, 10 g/L malt (B15192052) extract, and 10 g/L glucose. The pH should be adjusted to 5.5 before sterilization. Solid media should contain 2.0% agar.
-
Fermentation: The fermentation can be carried out in a 20 L fermenter containing YMG medium. The culture should be incubated at 22–24 °C with agitation. Alternatively, cultivation can be performed in potato dextrose agar (PDA) medium at 25°C for 14 days.
Part 2: Extraction of this compound
-
Harvesting: After the fermentation period, the culture broth is harvested. The fungal biomass and the liquid medium can be separated by high-speed centrifugation.
-
Solvent Extraction: The culture broth is then extracted twice with an equal volume of ethyl acetate (B1210297) (EtOAc). The organic layers are combined.
-
Concentration: The combined ethyl acetate extract is evaporated to dryness under reduced pressure to obtain a crude extract.
Part 3: Purification of this compound
-
Initial Fractionation: The crude extract is subjected to open column chromatography on an ODS (octadecylsilane) column.
-
Stepwise Gradient Elution: The column is eluted with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the target compound are pooled and further purified by preparative HPLC to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzawaic acids isolated from a marine-derived fungus of the genus Penicillium with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Tanzawaic acid E, a polyketide natural product isolated from Penicillium species. The protocols outlined below are intended to guide researchers in the qualitative and quantitative analysis of this compound from fungal cultures and other matrices.
Introduction to this compound
This compound is a member of the tanzawaic acid family of polyketides, which are characterized by a trans-decalinpentanoic acid skeleton. First isolated from a marine-derived Penicillium steckii, this compound and its analogues have garnered interest due to their potential biological activities. Accurate and reliable analytical methods are crucial for the study of its biosynthesis, pharmacological properties, and for quality control in any potential therapeutic applications.
Qualitative Analysis: Structural Elucidation and Identification
The primary methods for the structural identification and confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has also been successfully employed to determine its absolute configuration[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. A suite of 1D and 2D NMR experiments is typically required for complete structural assignment.
Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The following experiments are recommended:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY)
-
-
Data Analysis: Process and analyze the spectra using appropriate software. The combination of these experiments allows for the assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to determine the elemental composition of this compound.
Protocol for HRMS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For this compound, a pseudo-molecular ion [M+Na]⁺ is often observed in positive mode[1].
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
Proposed HPLC-MS/MS Method for Quantification
This method is designed for the sensitive and selective quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A suggested starting point is 10% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusing a pure standard.
Sample Preparation from Fungal Culture
Protocol for Extraction from Liquid Culture:
-
Fermentation: Culture the Penicillium sp. in a suitable liquid medium.
-
Extraction: After the desired incubation period, acidify the culture broth to pH 3-4 with an appropriate acid (e.g., formic acid). Extract the broth three times with an equal volume of ethyl acetate.
-
Drying and Reconstitution: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Reconstitute the dried extract in a known volume of the initial mobile phase conditions for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. The validation should include the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: A linear regression of the analyte's response over a defined concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 170.9 | - |
| 2 | 122.0 | 5.86 (d, 15.3) |
| 3 | 145.9 | 7.28 (dd, 11.2, 15.3) |
| 4 | 128.5 | 6.45 (dd, 11.2, 15.2) |
| 5 | 144.8 | 6.10 (d, 15.2) |
| ... | ... | ... |
| (Note: Complete NMR data would be populated from experimental results) |
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
Table 3: Biological Activity Data for Tanzawaic Acid Derivatives
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
| Tanzawaic acid A | Inhibition of Nitric Oxide Production | 7.1 | |
| Tanzawaic acid B | Inhibition of Nitric Oxide Production | 42.5 | |
| Steckwaic acid E | Inhibition of LPS-induced NF-κB | 10.4 | |
| Steckwaic acid J | Inhibition of LPS-induced NF-κB | 18.6 | |
| Steckwaic acid M | Inhibition of LPS-induced NF-κB | 15.2 | |
| (Note: IC₅₀ values for this compound are not explicitly available in the provided search results) |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Workflow for the validation of the quantitative analytical method.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: In-Vitro Anti-inflammatory Activity of Tanzawaic Acid E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanzawaic acids are a class of natural products known for their diverse biological activities. While several derivatives of Tanzawaic acid have demonstrated anti-inflammatory properties, the specific activity of Tanzawaic acid E remains to be fully elucidated. This document provides a comprehensive set of protocols for evaluating the in-vitro anti-inflammatory effects of this compound. The described assays are based on established methods for characterizing anti-inflammatory compounds and are designed to assess the compound's impact on key inflammatory mediators and signaling pathways in a macrophage model of inflammation.
The primary model system utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of NO and PGE2 respectively, are central to the inflammatory response. This application note details the procedures for assessing the inhibitory effects of this compound on these markers.
Furthermore, potential mechanisms of action are explored through the investigation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response in macrophages.[1][2]
Data Presentation: Expected Quantitative Data Summary
The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition | IC50 (µM) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Specify Conc.) |
Table 4: Effect of this compound on LPS-Induced iNOS and COX-2 Expression
| Treatment | iNOS Protein (Relative Density) | COX-2 Protein (Relative Density) | iNOS mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Specify Conc.) |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for these assays.[3]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days to maintain optimal growth and viability.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.[4][5]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10, 20, 40, 100 µM) for 24 hours. A vehicle control (DMSO, final concentration ≤ 0.1%) should be included.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
-
Data Analysis: A standard curve for each cytokine is used to calculate the concentration in the samples.
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to determine the effect of this compound on the protein levels of iNOS and COX-2.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates, pre-treat with this compound, and stimulate with LPS for 16-18 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometric analysis is used to quantify the protein bands, which are normalized to the loading control.
Real-Time RT-PCR for iNOS and COX-2 mRNA Expression
This method quantifies the effect of this compound on the mRNA levels of iNOS and COX-2.
-
Procedure:
-
Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for 8 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for murine iNOS, COX-2, and a reference gene (e.g., GAPDH).
-
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
Visualizations
Caption: Experimental workflow for in-vitro anti-inflammatory assays.
References
- 1. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 4. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note and Protocol: PTP1B Inhibition Assay Using Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for assessing the inhibitory activity of Tanzawaic acid E against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] This protocol outlines a colorimetric in vitro assay using the substrate p-nitrophenyl phosphate (B84403) (pNPP) to determine the potency of this compound as a PTP1B inhibitor.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various proteins.[1] Notably, it negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates.[2][3] Inhibition of PTP1B is therefore a promising strategy for the treatment of insulin resistance and type 2 diabetes.
Tanzawaic acids are a class of natural products isolated from fungi of the Penicillium genus. Certain derivatives of Tanzawaic acid have demonstrated inhibitory activity against PTP1B. Specifically, a salt form of this compound, along with Tanzawaic acid B, has been shown to significantly inhibit PTP1B activity. This protocol provides a framework for quantifying the inhibitory potential of this compound.
PTP1B Signaling Pathway
PTP1B acts as a negative regulator in key signaling pathways. In the insulin pathway, it dephosphorylates the activated insulin receptor, thereby attenuating downstream signaling. Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical mediator of leptin receptor signaling.
Figure 1: Simplified diagram of PTP1B's role in negatively regulating insulin and leptin signaling pathways.
Experimental Protocol: PTP1B Inhibition Assay
This protocol is adapted from established colorimetric PTP1B inhibition assays. The assay measures the enzymatic activity of PTP1B through the hydrolysis of p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), detectable at 405 nm.
Materials and Reagents
-
Recombinant Human PTP1B (catalytic domain)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)
-
Stop Solution: 1 M NaOH
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Equipment
-
Incubator set to 37°C
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Experimental Workflow
Figure 2: Experimental workflow for the PTP1B inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Dilute the recombinant PTP1B enzyme to the desired concentration in ice-cold Assay Buffer just before use.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank (no enzyme): 80 µL Assay Buffer + 10 µL pNPP solution.
-
Control (no inhibitor): 70 µL Assay Buffer + 10 µL PTP1B solution + 10 µL DMSO (vehicle).
-
Inhibitor: 60 µL Assay Buffer + 10 µL PTP1B solution + 10 µL of each this compound dilution.
-
-
-
Pre-incubation:
-
Add 10 µL of the PTP1B enzyme solution to the 'Control' and 'Inhibitor' wells.
-
Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 50 µL of 1 M NaOH to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Inhibition:
-
The percentage of PTP1B inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation
The following table summarizes the reported inhibitory activity of a salt form of this compound and related compounds against PTP1B.
| Compound | Target | IC50 (µM) | Source |
| Salt form of this compound | PTP1B | 8.2 | |
| Tanzawaic acid B | PTP1B | 8.2 | |
| Tanzawaic acid A | PTP1B | > 50 | |
| Ursolic Acid (Positive Control) | PTP1B | 4.25 ± 0.62 |
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory effect of this compound on PTP1B activity. The use of a colorimetric assay with pNPP as a substrate offers a straightforward and high-throughput compatible approach for screening and characterizing potential PTP1B inhibitors. The data generated from this assay will be valuable for researchers in the fields of drug discovery and metabolic disease research.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Tanzawaic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acids are a class of polyketides produced by various fungi, notably from the Penicillium genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory properties and potential as bacterial conjugation inhibitors.[3][4][5] As research into their therapeutic potential continues, the need for robust and efficient purification methods is paramount. High-performance liquid chromatography (HPLC) stands out as a powerful technique for the isolation of pure Tanzawaic acids from complex fungal extracts. This application note provides a detailed protocol for the preparative HPLC purification of Tanzawaic acids, enabling researchers to obtain high-purity compounds for further studies.
Chemical Profile of Tanzawaic Acids
Tanzawaic acids are characterized by a trans-decalinpentanoic acid skeleton. They are carboxylic acids with a long, unsaturated aliphatic chain, contributing to their relatively nonpolar nature. Their structures often include multiple stereogenic centers and varying degrees of oxidation, leading to a family of related analogues (e.g., Tanzawaic acid A, B, E, K, L). These structural features necessitate a high-resolution separation technique like reversed-phase HPLC for effective purification. The UV absorbance maxima for various Tanzawaic acids are typically observed between 255 nm and 300 nm, providing a convenient wavelength for detection.
Experimental Protocols
1. Sample Preparation: From Fungal Culture to Crude Extract
A crucial first step in the purification of Tanzawaic acids is the efficient extraction from the fungal source.
-
Fermentation and Extraction: The fungal strain, for instance, Penicillium sp., is cultivated in a suitable medium (e.g., YMG medium) in a fermenter. After an adequate incubation period, the culture fluid is separated from the mycelium. The culture fluid is then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the Tanzawaic acids and other secondary metabolites into the organic phase.
-
Preliminary Fractionation: The crude ethyl acetate extract is often a complex mixture. To reduce the complexity and load on the preparative HPLC system, a preliminary fractionation step is highly recommended. This can be achieved through:
-
Vacuum Flash Chromatography: The dried extract can be fractionated using a stepwise gradient of solvents like hexane, ethyl acetate, and methanol.
-
Solid-Phase Extraction (SPE): C18-functionalized silica (B1680970) is a common choice for SPE, using a stepwise gradient of acetonitrile (B52724) in water to elute fractions of increasing polarity.
-
2. Preparative HPLC Purification
The partially purified fractions are then subjected to preparative HPLC for the final isolation of individual Tanzawaic acids.
-
Instrumentation: A preparative HPLC system equipped with a pump capable of delivering high flow rates, an autosampler or manual injector, a photodiode array (PDA) or UV-Vis detector, and a fraction collector is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is suitable for this separation. Examples from published methods include Waters SunFire™ Prep C18 OBD (5 µm, 19 x 250 mm) and Agilent PrepHT Zorbax XDB-C8 (5 µm, 21.2 x 150 mm).
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and resolution.
-
Elution Mode: Isocratic elution has been successfully used for the separation of specific Tanzawaic acids. The optimal ratio of acetonitrile to acidified water will depend on the specific Tanzawaic acid being targeted and may require some method development.
-
Flow Rate: Preparative HPLC utilizes higher flow rates to process larger sample volumes. Flow rates in the range of 17-21 mL/min have been reported for the purification of Tanzawaic acids.
-
Detection: The detector should be set to a wavelength where the Tanzawaic acids exhibit strong absorbance, typically between 255 nm and 300 nm.
-
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected using an automated fraction collector. The purity of the collected fractions should be confirmed by analytical HPLC.
Data Presentation
Table 1: Summary of Preparative HPLC Parameters for Tanzawaic Acid Purification
| Parameter | Tanzawaic Acid A | Tanzawaic Acid K | Tanzawaic Acid L & Arohyapene B |
| Column | Waters SunFire™ Prep C18 OBD, 5 µm, 19 x 250 mm | Waters SunFire™ Prep C18 OBD, 5 µm, 19 x 250 mm | Agilent PrepHT, Zorbax, XDB-C8, 5 µm, 21.2 x 150 mm |
| Mobile Phase | 13:7 Acetonitrile / 0.1% Formic Acid | 11:9 Acetonitrile / 0.1% Formic Acid | 7:13 Acetonitrile / 0.1% Formic Acid |
| Flow Rate | 17 mL/min | 17 mL/min | 21 mL/min |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Retention Time | ~24 min | ~16.5 min | ~25.5 min (Tanzawaic Acid L) |
| Reference |
Visualizations
Caption: Workflow for the purification of Tanzawaic acid.
This application note provides a comprehensive overview and a detailed protocol for the purification of Tanzawaic acids using preparative HPLC. By following the outlined steps for sample preparation and the specified chromatographic conditions, researchers can successfully isolate high-purity Tanzawaic acids from fungal extracts. The provided parameters, based on successful published methods, serve as a strong starting point for method development and optimization. The ability to obtain pure compounds is a critical step in advancing the research and development of Tanzawaic acids as potential therapeutic agents.
References
- 1. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]
- 2. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.kopri.re.kr [repository.kopri.re.kr]
- 5. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for Tanzawaic Acid E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide metabolite isolated from fungi of the Penicillium genus.[1][2] Belonging to the tanzawaic acid family, this compound and its derivatives have garnered interest for their diverse biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture experiments, aiding in the exploration of its therapeutic potential.
Biological Activities and Mechanism of Action
Tanzawaic acid derivatives have demonstrated a range of biological effects in vitro. Notably, they are recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, tanzawaic acids have been shown to suppress the production of nitric oxide (NO). This inhibitory action is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.
Furthermore, certain tanzawaic acid derivatives can reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Some analogues have also been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) and leptin signaling, and have been shown to inhibit RANKL-induced osteoclastogenesis. While the broad activities of the tanzawaic acid family are documented, the specific inhibitory concentrations and full range of effects can vary between different derivatives.
Data Presentation
The following table summarizes the reported biological activities of various tanzawaic acid derivatives in different cell lines. This data provides a reference for designing experiments with this compound.
| Compound/Derivative | Cell Line | Biological Activity | Effective Concentration (IC₅₀) | Reference |
| Tanzawaic acid A | BV-2 | NO Production Inhibition | 7.1 µM | |
| Tanzawaic acid A | RAW264.7 | NO Production Inhibition | 27.0 µM | |
| Tanzawaic acid A | HeLaS3 | Cytotoxicity | 50 µg/mL | |
| Tanzawaic acid B | BV-2 | NO Production Inhibition | 42.5 µM | |
| Tanzawaic acid C | RAW264.7 | NO Production Inhibition | - | |
| Tanzawaic acid K | RAW264.7 | NO Production Inhibition | - | |
| Tanzawaic acid Q | RAW264.7 | NO Production Inhibition | Strong Inhibition | |
| 2E,4Z-tanzawaic acid D | BV-2 | NO Production Inhibition | 37.8 µM | |
| Steckwaic Acid G | BMMCs | RANKL-induced Osteoclastogenesis Inhibition | - | |
| Tanzawaic acids M-P, B, E | Various | Antimicrobial and Cytotoxic Activities | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro studies is the proper solubilization and storage of the compound.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Calculate the required amount of DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). The molecular weight of this compound (C₁₈H₂₆O₃) is 290.40 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cells with this compound. The specifics of cell seeding density and media will vary depending on the cell line.
Materials:
-
Adherent cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (for inflammation induction)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment.
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. It is crucial to perform serial dilutions to achieve the final working concentrations.
-
For inflammation studies, a co-treatment with an inflammatory stimulus like LPS (e.g., 1 µg/mL) is required.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound (and LPS, if applicable) to the respective wells. Include appropriate controls:
-
Vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound).
-
Positive control (for inflammation studies, cells treated with LPS only).
-
Negative control (untreated cells in medium).
-
-
Incubate the cells for the desired period (e.g., 24 hours).
Assessment of Cytotoxicity (MTT Assay)
It is essential to determine the cytotoxic potential of this compound on the chosen cell line to ensure that the observed biological effects are not due to cell death.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanzawaic acids isolated from a marine-derived fungus of the genus Penicillium with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- 4. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Research-Grade Tanzawaic Acid E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a group of fungal metabolites primarily isolated from Penicillium species. While specific biological data for this compound is limited in publicly available research, its close structural analogs, Tanzawaic acid A and B, have demonstrated significant biological activities, suggesting similar potential for this compound. These activities primarily include anti-inflammatory effects and the inhibition of protein tyrosine phosphatase 1B (PTP1B), making it a compound of interest for research in metabolic diseases, inflammation, and oncology.
This document provides an overview of the potential applications of this compound based on the activities of its congeners and offers detailed protocols for its investigation in a research setting.
Potential Applications
-
Anti-inflammatory Research: Based on the known activity of related tanzawaic acids, this compound is a candidate for investigating novel anti-inflammatory mechanisms. Its analogs have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[1][2][3] This suggests potential applications in studying inflammatory diseases.
-
Metabolic Disease Research (Diabetes and Obesity): Several tanzawaic acid derivatives are inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity. This compound can be used to explore new PTP1B inhibitors.
-
Oncology Research: The NF-κB signaling pathway, a plausible target of tanzawaic acids in the context of inflammation, is also a critical pathway in cancer cell survival and proliferation. Some tanzawaic acid derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa-B (NF-κB). Therefore, this compound could be investigated for its potential as an anticancer agent.
Quantitative Data (Representative Data from Related Tanzawaic Acids)
The following table summarizes the reported inhibitory activities of closely related Tanzawaic acid analogs. This data can serve as a reference for designing experiments with this compound.
| Compound | Assay | Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| Tanzawaic acid A | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | 7.1 | |
| Tanzawaic acid A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (macrophages) | 27.0 | |
| Tanzawaic acid A | PTP1B Inhibition | Recombinant PTP1B | 8.2 | |
| Tanzawaic acid B | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | 42.5 | |
| Tanzawaic acid B | PTP1B Inhibition | Recombinant PTP1B | 8.2 | |
| Steckwaic acid E (a tanzawaic acid derivative) | NF-κB Inhibition | 10.4 |
Experimental Workflow
The following diagram illustrates a general experimental workflow for characterizing the biological activity of this compound.
Caption: A general experimental workflow for investigating this compound.
Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory and PTP1B inhibitory activities of this compound, adapted from methodologies used for its close analogs.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide in a macrophage model of inflammation.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is below 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Nitrite (B80452) Measurement: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO production inhibition and calculate the IC₅₀ value.
Protocol 2: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To evaluate the direct inhibitory effect of this compound on PTP1B enzyme activity.
Materials:
-
This compound
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the PTP1B assay buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
PTP1B assay buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant PTP1B enzyme
-
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add pNPP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of this compound and determine the IC₅₀ value.
Postulated Signaling Pathway
The anti-inflammatory effects of tanzawaic acid derivatives are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Postulated NF-κB signaling pathway inhibited by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Tanzawaic Acid E Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Tanzawaic acid E from fungal cultures, particularly Penicillium species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges in fungal fermentation and secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The production of this compound, a polyketide secondary metabolite, is influenced by a combination of genetic, physiological, and environmental factors. Key areas for optimization include the fungal strain itself, the composition of the culture medium (carbon and nitrogen sources), culture conditions (pH, temperature, aeration), and the application of elicitors to stimulate biosynthesis.
Q2: Which fungal species are known producers of this compound?
A2: this compound has been isolated from various species of the genus Penicillium, including marine-derived strains like Penicillium steckii and other freshwater sediment-derived species.
Q3: What is the general strategy for optimizing culture conditions?
A3: A systematic approach is recommended. Start with a basal medium known to support Penicillium growth and polyketide production. Then, optimize individual parameters such as carbon source, nitrogen source, C:N ratio, pH, and temperature in a stepwise manner. Finally, consider the use of elicitors to further enhance production.
Q4: How can I extract this compound from my fungal culture?
A4: A common and effective method is solvent extraction using ethyl acetate (B1210297). This involves separating the mycelium from the culture broth, followed by extraction of both the filtrate and the mycelial biomass. The extracts are then combined and concentrated.
Q5: What analytical method is suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is a standard and reliable method for the quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid).
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Suboptimal culture medium. 2. Inappropriate pH of the medium. 3. Non-ideal incubation temperature. 4. Insufficient aeration. 5. Incorrect incubation time. 6. Fungal strain has low production capacity. | 1. Test different carbon and nitrogen sources (see Table 1). Adjust the C:N ratio. 2. Monitor and control the pH of the culture medium. Optimal pH for Penicillium secondary metabolite production is often slightly acidic to neutral (pH 5.0-7.0)[1][2][3]. 3. Optimize the incubation temperature. Most Penicillium species produce secondary metabolites well between 20-28°C[4][5]. 4. Ensure adequate shaking speed (e.g., 150-200 rpm) in liquid cultures for sufficient oxygen supply. 5. Perform a time-course experiment to determine the optimal harvest time (typically in the stationary phase). 6. If possible, screen different isolates or strains of the producing fungus. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions (temperature, shaking speed). | 1. Standardize the inoculum preparation, including the age and concentration of spores or mycelial fragments. 2. Ensure precise measurement and mixing of all media components. 3. Calibrate and regularly monitor incubator settings. |
| Difficulty in Extracting the Compound | 1. Inefficient solvent extraction. 2. Degradation of the compound during extraction. | 1. Ensure thorough mixing during liquid-liquid extraction. Perform multiple extractions (e.g., 3 times) with fresh solvent. 2. Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40°C). |
| Poor Resolution or No Peak in HPLC Analysis | 1. Incorrect HPLC method parameters. 2. Low concentration of the compound in the extract. 3. Sample degradation. | 1. Optimize the mobile phase composition, gradient, and flow rate. Ensure the detection wavelength is appropriate for this compound. 2. Concentrate the crude extract further before analysis. 3. Store extracts at low temperatures (e.g., 4°C or -20°C) and protect from light. |
Data on Yield Optimization
Culture Conditions
Optimizing the culture medium is a critical step in enhancing the production of secondary metabolites. The choice of carbon and nitrogen sources, as well as their ratio, can significantly impact the yield.
Table 1: Effect of Carbon and Nitrogen Sources on Polyketide Production in Penicillium spp. (Representative Data)
| Carbon Source | Nitrogen Source | C:N Ratio | Relative Yield of Polyketide | Reference |
|---|---|---|---|---|
| Glucose | Potassium Nitrate | 20:1 | Baseline | |
| Sucrose | Yeast Extract | 10:1 | Increased | |
| Lactose | Ammonium Sulfate | 5:1 | Significantly Increased | |
| D-mannose | Potassium Nitrate | Not Specified | High |
| Starch | Peptone | Not Specified | Moderate | |
Note: The data presented are representative of polyketide production in Penicillium species and may require optimization for your specific strain and this compound production.
Elicitation Strategies
Elicitors are compounds that can trigger defense responses in fungi, often leading to an upregulation of secondary metabolite biosynthesis.
Table 2: Effect of Elicitors on Fungal Secondary Metabolite Production (Representative Data)
| Elicitor | Concentration | Fold Increase in Yield | Target Metabolite (Fungus) | Reference |
|---|---|---|---|---|
| Salicylic Acid | 300 µM | 45-fold | Taxol (Pestalotiopsis microspora) | |
| Salicylic Acid | 100 mg/L | ~1.9-fold | Terpenoids (Inonotus hispidus) | |
| Jasmonic Acid | 100 µM | 8-fold | Andrographolide (Andrographis paniculata hairy roots) | |
| Yeast Extract | 0.5 mg/mL | 4.5-fold | Isoflavonoids (Pueraria candollei hairy roots) |
| Metal Ions (Ca²⁺) | 5 g/L | Increased Biofilm & Biocontrol | Bacillus mojavensis | |
Experimental Protocols
Protocol 1: General Culture of Penicillium sp. for this compound Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until well-sporulated.
-
Harvest the spores by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension concentration to approximately 1 x 10⁶ spores/mL.
-
-
Fermentation:
-
Prepare the production medium (e.g., Potato Dextrose Broth or a custom-optimized medium).
-
Inoculate 100 mL of the sterile production medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the culture at 25-28°C with shaking at 150-200 rpm for 10-14 days.
-
Protocol 2: Ethyl Acetate Extraction of this compound
-
Separation of Mycelium and Broth:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.
-
-
Extraction of the Culture Filtrate:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the filtrate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Extraction of the Mycelial Biomass:
-
Homogenize the collected mycelium in a sufficient volume of ethyl acetate using a blender or mortar and pestle with sand.
-
Stir the mixture for several hours or sonicate for 30 minutes.
-
Filter the mixture to separate the mycelial debris from the ethyl acetate extract.
-
Repeat the extraction of the mycelial debris two more times.
-
Pool the ethyl acetate extracts.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract containing this compound.
-
Store the crude extract at -20°C for further analysis.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a known volume of HPLC-grade methanol (B129727) or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% trifluoroacetic acid (B).
-
Gradient: Start with a lower concentration of A and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Signaling and Biosynthesis Pathways
The biosynthesis of polyketides like this compound in fungi is a complex process regulated by a variety of factors. Environmental signals and intracellular conditions can trigger signaling cascades that ultimately activate the expression of polyketide synthase (PKS) genes, the key enzymes in the biosynthetic pathway.
Caption: Generalized regulatory pathway for fungal polyketide biosynthesis.
Experimental Workflow
A systematic workflow is essential for the successful optimization of this compound production. The following diagram outlines the key stages from initial culture to final product analysis.
Caption: Workflow for optimizing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon sources effects on conidiation in Penicillium camemberti: a transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanzawaic acid E stability issues in dimethyl sulfoxide (DMSO)
Welcome to the Technical Support Center for Tanzawaic Acid E. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in DMSO?
There is limited publicly available data specifically detailing the long-term stability of this compound in DMSO. While DMSO is a common solvent for dissolving Tanzawaic acid derivatives for in vitro assays, prolonged storage in DMSO at room temperature may lead to degradation.[1][2] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and minimize the number of freeze-thaw cycles.[3][4]
Q2: What are the potential signs of this compound degradation in my DMSO stock solution?
Degradation of your this compound stock solution may manifest in several ways:
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Loss of biological activity: A decrease in the expected potency or efficacy in your experiments.
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Changes in physical appearance: The appearance of precipitates or color changes in the solution.
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Altered analytical profile: The emergence of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How should I prepare and store my this compound stock solutions in DMSO?
To ensure the highest quality of your experimental results, follow these best practices for preparing and storing this compound solutions:
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Use anhydrous DMSO: DMSO is hygroscopic and absorbed water can contribute to compound degradation.[2] Use high-purity, anhydrous DMSO to prepare your stock solutions.
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Prepare concentrated stocks: Preparing a high-concentration stock solution (e.g., 10 mM) allows you to use a smaller volume for dilution into your assay medium, minimizing the final DMSO concentration.
-
Aliquot and store frozen: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or ideally at -80°C for long-term storage.
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Protect from light: While specific photostability data for this compound is unavailable, it is good practice to protect solutions from light by using amber vials or by wrapping vials in foil.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in DMSO.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability study on your current stock solution using HPLC or LC-MS (see Experimental Protocol 1). 3. Compare the activity of the fresh and old stock solutions in your biological assay. |
| Precipitate formation in the DMSO stock solution | Poor solubility or compound degradation. | 1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate by LC-MS to identify the components. 3. Consider preparing a fresh, less concentrated stock solution. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | 1. Attempt to identify the degradation products by mass spectrometry. 2. Review the storage conditions of your stock solution (temperature, exposure to light and moisture). 3. Implement the recommended storage procedures outlined in the FAQs. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC
This protocol provides a method to evaluate the stability of this compound in DMSO over time.
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other suitable modifier)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
- Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 50 µM in a 50:50 mixture of acetonitrile and water. This is your T=0 sample.
- Storage: Store the remaining stock solution under your desired conditions (e.g., room temperature, 4°C, -20°C).
- Sample Collection: At various time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution and prepare it for analysis as described for the T=0 sample.
- HPLC Analysis:
- Inject the prepared samples onto the HPLC system.
- Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.
- Monitor the elution profile at the λmax of this compound (around 259 nm).
- Integrate the peak area of this compound for each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
- Plot the % remaining against time to visualize the stability profile.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the stability data. Actual results will vary based on experimental conditions.
| Storage Condition | Time Point | % this compound Remaining |
| Room Temperature | 0 h | 100% |
| 24 h | 92% | |
| 1 week | 75% | |
| 4°C | 0 h | 100% |
| 24 h | 99% | |
| 1 week | 95% | |
| -20°C | 0 h | 100% |
| 1 week | 99.5% | |
| 1 month | 98% |
Visualizations
Signaling Pathways
Tanzawaic acid derivatives have been reported to exhibit anti-inflammatory and PTP1B inhibitory activities. The following diagrams illustrate the potential mechanisms of action.
Caption: Putative anti-inflammatory pathway of this compound.
Caption: Inhibition of PTP1B by this compound in the insulin signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for this compound stability assessment.
References
optimizing reaction conditions for Barton-McCombie deoxygenation in synthesis
Welcome to the technical support center for the Barton-McCombie deoxygenation reaction. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of deoxygenated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Barton-McCombie deoxygenation reaction?
The Barton-McCombie deoxygenation is a chemical reaction that removes a hydroxyl group from an organic compound, replacing it with a hydrogen atom.[1][2][3] The reaction typically involves two main steps: first, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionoester.[2][3] Second, this intermediate is treated with a radical initiator and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), to yield the deoxygenated product.
Q2: Which types of alcohols are most suitable for this reaction?
Secondary and tertiary alcohols are generally good substrates for the Barton-McCombie deoxygenation. Primary alcohols are often less suitable due to the relative instability of the corresponding primary radicals, which can lead to lower yields and side reactions.
Q3: What are the primary reagents required for the reaction?
The key reagents for a traditional Barton-McCombie deoxygenation include:
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Thiocarbonyl derivative: Typically a xanthate or thionoester formed from the starting alcohol.
-
Hydrogen atom donor: Tributyltin hydride (Bu₃SnH) is the classic reagent.
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Radical initiator: Azobisisobutyronitrile (AIBN) is commonly used to initiate the radical chain reaction upon heating.
Q4: What are the main drawbacks of using tributyltin hydride, and are there alternatives?
The primary disadvantage of using tributyltin hydride is its high toxicity and the difficulty in removing tin-containing byproducts from the final product. Several alternatives have been developed to address these issues, including:
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Using catalytic amounts of a tin source with a stoichiometric reductant like polymethylhydrosiloxane (B1170920) (PMHS).
-
Employing tin-free reagents such as silanes (e.g., tris(trimethylsilyl)silane) or organoboranes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the thiocarbonyl intermediate (e.g., xanthate). | Ensure anhydrous conditions and the use of a fresh, potent base (e.g., NaH) for alkoxide formation. Consider using an alternative method for preparing the thiocarbonyl derivative if the substrate is base-sensitive. |
| Inefficient radical initiation. | Use freshly recrystallized AIBN, as old batches can be less effective. Ensure the reaction temperature is sufficient for the homolytic cleavage of AIBN (typically 80-110 °C in solvents like toluene). | |
| Poor reactivity of the substrate. | Primary alcohols are known to give lower yields. If possible, consider alternative deoxygenation methods for these substrates. For temperature-sensitive substrates, a lower-temperature initiator like triethylborane (B153662) can be used. | |
| Incomplete Reaction | Insufficient amount of hydrogen donor. | Increase the equivalents of tributyltin hydride or the alternative hydrogen source. Typically, 1.5-2.0 equivalents are used. |
| Short reaction time or low temperature. | Monitor the reaction by TLC to ensure completion. If starting material remains, extend the reaction time or slightly increase the temperature. | |
| Presence of Side Products | Regeneration of the starting alcohol. | This can occur if the intermediate radical abstracts a hydrogen atom before fragmentation. Ensure an adequate concentration of the radical initiator and hydrogen donor. |
| Elimination products (alkenes). | This is more common with tertiary alcohols, especially at higher temperatures. Consider using milder reaction conditions or a different thiocarbonyl derivative. | |
| Difficulty in Product Purification | Contamination with tin byproducts. | Removal of organotin residues is a known challenge. Purification can be facilitated by treatment with aqueous KF to precipitate tin fluorides or by using fluorous-tagged tin hydrides. Alternatively, employ tin-free reagents from the outset. |
Experimental Protocols & Data
Table 1: General Reaction Conditions for Xanthate Formation from a Secondary Alcohol
| Reagent | Equivalents | Typical Concentration | Temperature (°C) | Time (h) | Notes |
| Alcohol | 1.0 | - | 0 to RT | - | Ensure the alcohol is dry. |
| Sodium Hydride (NaH) | 1.5 | - | 0 | 0.5 | Added portion-wise to a solution of the alcohol in dry THF. |
| Carbon Disulfide (CS₂) | 5.0 | - | 0 | 1 | Added after alkoxide formation. |
| Methyl Iodide (MeI) | 5.0 | - | RT | 24 | Added after the formation of the xanthate salt. |
Table 2: Typical Conditions for the Deoxygenation Step
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Reference |
| Xanthate | 1.0 | Toluene | 90 | 4 | |
| n-Bu₃SnH | 2.0 | Toluene | 90 | 4 | |
| AIBN | 0.2 | Toluene | 90 | 4 | |
| Xanthate | 1.0 | Toluene | 105 | 3 | |
| n-Bu₃SnH | 5.0 | Toluene | 105 | 3 | |
| AIBN | 0.5 | Toluene | 105 | 3 |
Visual Guides
Barton-McCombie Deoxygenation Mechanism
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
General Experimental Workflow
Caption: A typical experimental workflow for the Barton-McCombie reaction.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the reaction.
References
Technical Support Center: Overcoming Low Bioactivity of Tanzawaic Acid E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing lower-than-expected bioactivity with Tanzawaic acid E in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound and its derivatives have been reported to exhibit several biological activities, including anti-inflammatory effects and inhibition of protein tyrosine phosphatase 1B (PTP1B).[1][2] Some derivatives have also shown activity as bacterial conjugation inhibitors and inhibitors of RANKL-induced osteoclastogenesis.[3][4][5]
Q2: I am observing low or no activity with this compound in my cell-based assay. What are the common causes?
A2: Low bioactivity in cell-based assays can stem from several factors. These can be broadly categorized as issues with the compound itself, the assay system, or the experimental procedure. Common culprits include poor compound solubility, degradation of the compound, suboptimal assay conditions (e.g., cell density, incubation time), or low expression of the target protein in the chosen cell line.
Q3: How can I be sure that my this compound is pure and has not degraded?
A3: It is crucial to verify the identity and purity of your compound. This can be done using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). To prevent degradation, store this compound stock solutions at -20°C or -80°C, protected from light, and prepare fresh dilutions for each experiment.
Q4: What is the recommended solvent for this compound?
A4: this compound is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture is low (ideally <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: Lower than expected anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assay.
This guide provides a systematic approach to troubleshoot and optimize your experiment.
Step 1: Verify Compound Integrity and Handling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the wells after adding the compound. Perform a solubility test in your assay medium. | No visible precipitate. The compound remains in solution at the tested concentrations. |
| Compound Degradation | Prepare fresh stock solutions. Minimize freeze-thaw cycles. Protect from light. | Consistent results between freshly prepared and older stock solutions. |
| Incorrect Concentration | Re-calculate all dilutions. Use calibrated pipettes. | The concentration of the compound in the assay is accurate. |
Step 2: Optimize Assay Conditions
| Parameter | Troubleshooting Step | Expected Outcome |
| Cell Density | Perform a cell titration experiment to determine the optimal cell seeding density. | A cell density that provides a robust signal-to-noise ratio without being confluent at the end of the assay. |
| Incubation Time | Test different incubation times with LPS and the compound (e.g., 12, 24, 48 hours). | An incubation time that allows for optimal induction of the inflammatory response and detection of the compound's inhibitory effect. |
| LPS Concentration | Titrate the LPS concentration to find the EC80 (the concentration that gives 80% of the maximal response). | An LPS concentration that robustly stimulates the cells without causing excessive cytotoxicity. |
Step 3: Evaluate the Biological System
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Low Target Expression | Confirm that the target of this compound is expressed in RAW 264.7 cells at a sufficient level. | The cellular target is present and accessible to the compound. |
| Cell Line Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. | Cells respond consistently to positive and negative controls. |
Data Presentation
Table 1: Reported Anti-inflammatory and PTP1B Inhibitory Activities of Tanzawaic Acid Derivatives.
| Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| 2E,4Z-Tanzawaic acid D | Nitric Oxide (NO) Production | LPS-activated BV-2 cells | 37.8 | |
| Tanzawaic acid A | Nitric Oxide (NO) Production | LPS-activated BV-2 cells | 7.1 | |
| Tanzawaic acid B | Nitric Oxide (NO) Production | LPS-activated BV-2 cells | 42.5 | |
| Tanzawaic acid A | PTP1B Inhibition | PTP1B Enzyme | 8.2 | |
| Tanzawaic acid B | PTP1B Inhibition | PTP1B Enzyme | 8.2 | |
| Steckwaic acid F | NF-κB Inhibition | LPS-induced RAW 264.7 cells | 10.4 | |
| Tanzawaic acid A | NF-κB Inhibition | LPS-induced RAW 264.7 cells | 18.6 | |
| 15-Hydroxy-tanzawaic acid A | NF-κB Inhibition | LPS-induced RAW 264.7 cells | 15.2 |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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NO Measurement: Measure the amount of nitrite (B80452) in the culture supernatant using the Griess reagent system.
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Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: PTP1B Inhibition Assay
-
Enzyme Reaction: Prepare a reaction mixture containing PTP1B enzyme, a suitable buffer, and the substrate p-nitrophenyl phosphate (B84403) (pNPP).
-
Compound Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
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Signal Detection: Stop the reaction and measure the absorbance of the product, p-nitrophenol, at 405 nm.
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Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity in screening assays.
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tanzawaic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification challenges encountered when separating Tanzawa-ic acid isomers. Given the structural complexity and the presence of multiple stereocenters in the Tanzawaic acid scaffold, achieving high-purity isomers can be a significant challenge. This guide leverages established methodologies for the separation of complex natural product isomers to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Tanzawaic acid isomers?
A1: The main challenges stem from the structural similarities between the various Tanzawaic acid isomers (e.g., Tanzawaic acids A, B, D, etc.). These isomers often share the same core structure with minor variations in functional groups or stereochemistry, leading to:
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Similar Polarity: Isomers often have very close polarities, making them difficult to resolve using standard chromatography techniques.
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Co-elution in Chromatography: Due to similar retention times on both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), isomers frequently co-elute, resulting in poor separation.[1]
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Multiple Chiral Centers: The Tanzawaic acid core contains several stereogenic centers. This gives rise to diastereomers, which, while having different physical properties, can still be challenging to separate. If synthetic methods are used that produce racemic mixtures, separation of enantiomers will require chiral chromatography.[2]
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Crystallization Difficulties: Co-crystallization of closely related isomers can occur, making purification by crystallization challenging. Factors such as solvent choice, cooling rate, and the presence of impurities can significantly impact crystal formation and purity.[3][4]
Q2: Which initial HPLC conditions should I consider for separating Tanzawaic acid isomers?
A2: For initial method development, a screening approach is recommended. Start with a reversed-phase C18 column, as it is a versatile stationary phase.[5] A gradient elution is generally preferable to an isocratic one for complex mixtures or when the optimal conditions are unknown. A good starting point would be a gradient of water (with 0.1% formic acid or acetic acid to improve peak shape for acidic compounds) and acetonitrile (B52724) or methanol (B129727). Screening different column chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can also be highly effective as they offer alternative selectivities.
Q3: When is chiral chromatography necessary?
A3: Chiral chromatography is essential when you need to separate enantiomers. In the context of Tanzawaic acids, this would be relevant if a synthetic route produces a racemic mixture of a particular isomer. Natural products are typically enantiomerically pure, but it's crucial to verify this. Chiral columns, which have a chiral stationary phase (CSP), are used to achieve this separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose.
Q4: Can I use techniques other than HPLC for purification?
A4: Yes, other chromatographic techniques can be employed, especially for initial fractionation of a crude extract. These include:
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Flash Chromatography: Useful for initial purification of larger quantities of material to separate major classes of compounds.
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Counter-current Chromatography (CCC): This technique can be effective for separating compounds with similar polarities without a solid support, reducing the risk of sample degradation.
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Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separations than HPLC for certain isomers.
Diastereomeric salt crystallization can also be a powerful non-chromatographic method for resolving enantiomers of acidic compounds like Tanzawaic acids. This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC-based purification of Tanzawaic acid isomers.
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution / Co-elution of Isomers | Inappropriate column chemistry.Mobile phase is not optimized.Gradient slope is too steep. | Column Selection: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) to find one with better selectivity for your isomers.Mobile Phase Optimization: - Adjust the organic modifier (acetonitrile vs. methanol). - Modify the pH of the aqueous phase with additives like formic acid or acetic acid (0.1%) to suppress ionization and improve peak shape.Gradient Adjustment: Use a shallower gradient, especially around the elution time of the target isomers, to increase the separation window. |
| Broad Peaks | Column contamination or degradation.High flow rate.Sub-optimal mobile phase composition.Tubing between the column and detector is too long. | Column Maintenance: Flush the column with a strong solvent. If performance doesn't improve, replace the column.Flow Rate: Decrease the flow rate to allow for better mass transfer and sharper peaks.Mobile Phase: Ensure the sample is fully dissolved in the mobile phase. If using a different injection solvent, it should be weaker than the mobile phase.System Optimization: Use tubing with a smaller internal diameter and shorter length to minimize peak broadening. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation.Insufficient column equilibration.Fluctuations in column temperature.System leaks. | Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate composition. Degas the solvents.Equilibration: Increase the column equilibration time between injections, especially when running a gradient. Allow at least 10 column volumes to pass through.Temperature Control: Use a column oven to maintain a consistent temperature.System Check: Inspect for leaks at all fittings and pump seals. |
| Low Recovery from Preparative HPLC | Sample degradation on the column.Poor solubility of the collected fractions.Sample precipitation in the collection tubes. | Sample Stability: Check the stability of Tanzawaic acids under the mobile phase conditions (e.g., pH).Solubility: Ensure the collected fractions are soluble in the mobile phase. If precipitation occurs upon collection, consider adding a co-solvent to the collection tubes.Evaporation: Use a gentle evaporation method (e.g., rotary evaporator at low temperature, lyophilization) to remove the solvent from the collected fractions. |
Data Presentation
The following table provides a hypothetical example of HPLC data for the separation of three Tanzawaic acid isomers to illustrate how to present such data. Actual results will vary depending on the specific isomers and experimental conditions.
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates (N) |
| Tanzawaic Acid A | 15.2 | - | 1.1 | 12,500 |
| Tanzawaic Acid D | 16.5 | 2.1 | 1.2 | 11,800 |
| Tanzawaic Acid B | 17.8 | 2.5 | 1.1 | 12,100 |
| Hypothetical data based on a reversed-phase C18 column (4.6 x 150 mm, 3.5 µm) with a water/acetonitrile gradient. |
Experimental Protocols
Protocol: HPLC Method Development for Tanzawaic Acid Isomer Separation
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Sample Preparation:
-
Dissolve the crude or partially purified extract containing Tanzawaic acid isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.
-
-
Initial Screening Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection: UV detection at a wavelength determined by a UV scan of a purified isomer (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Gradient Optimization: Based on the initial chromatogram, if the isomers elute too closely, flatten the gradient in that region (e.g., change from a 2%/min to a 0.5%/min increase in mobile phase B).
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Solvent Screening: Repeat the optimized gradient using methanol as mobile phase B to assess changes in selectivity.
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Column Screening: If resolution is still poor, test a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) using the most promising mobile phase and gradient conditions.
-
Temperature Study: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if temperature affects selectivity.
-
-
Scaling to Preparative HPLC:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
The gradient time should be adjusted to maintain a constant number of column volumes of the gradient.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC method development.
References
Technical Support Center: Refining NMR Assignments for Tanzawaic Acid E and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR-based structural elucidation of Tanzawaic acid E and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the essential 2D NMR experiments for the structural elucidation of a new Tanzawaic acid derivative?
A1: For a comprehensive structural analysis of a novel Tanzawaic acid derivative, a standard set of 2D NMR experiments is indispensable. These include:
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COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, which helps in piecing together fragments of the molecule.[1]
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, providing a carbon skeleton framework.[1]
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the fragments identified by COSY and establishing the overall molecular structure.[1]
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
Q2: The ¹H NMR spectrum of my purified compound shows more signals than expected, suggesting a mixture. What could be the cause?
A2: If you are confident in the purity of your sample, the presence of multiple sets of signals could be due to conformational isomers or rotamers.[2] This is particularly common in complex molecules like Tanzawaic acids. The interconversion between these conformers may be slow on the NMR timescale, leading to distinct sets of peaks. To confirm this, you can try acquiring the NMR spectrum at a higher temperature. Increased temperature can accelerate the interconversion rate, potentially causing the multiple sets of signals to coalesce into a single set.[3]
Q3: I am having trouble assigning the quaternary carbons in my Tanzawaic acid derivative. Which experiment is most helpful?
A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assigning quaternary carbons. Since these carbons do not have any directly attached protons, they will not show a correlation in an HSQC spectrum. However, they will show long-range correlations (typically 2-3 bonds) to nearby protons in an HMBC spectrum. By carefully analyzing the HMBC correlations from well-defined proton signals to a quaternary carbon, its position in the molecule can be determined.
Troubleshooting Guide
Issue 1: Severe signal overlap in the ¹H NMR spectrum, especially in the aliphatic region.
Solution:
-
Utilize 2D NMR Spectroscopy: As a first step, 2D NMR experiments like COSY and HSQC are essential to resolve overlapping signals and identify individual spin systems.
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve the overlap.
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Acquire Spectra at a Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the dispersion of signals, often simplifying crowded regions of the spectrum.
-
Employ Advanced NMR Techniques: Techniques like pure-shift NMR can produce "broadband proton-decoupled" proton spectra, where each multiplet collapses into a singlet, significantly simplifying complex regions.
Issue 2: My sample has poor solubility in common deuterated solvents, leading to broad NMR signals.
Solution:
-
Test a Range of Solvents: Systematically test the solubility of your compound in various deuterated solvents. For polar compounds, DMSO-d₆ or methanol-d₄ can be good options. For non-polar compounds, benzene-d₆ or toluene-d₈ might be suitable.
-
Use a Co-solvent System: A mixture of two miscible deuterated solvents can sometimes improve solubility. For example, a mixture of CDCl₃ and a small amount of methanol-d₄.
-
Gentle Heating: Gently warming the sample in the NMR tube (if the compound is thermally stable) can improve solubility. However, be aware that temperature can also affect chemical shifts.
-
Sample Concentration: While counterintuitive, sometimes a lower sample concentration can lead to sharper signals if aggregation is the cause of broadening.
Issue 3: Ambiguous NOE correlations are making the determination of relative stereochemistry difficult.
Solution:
-
Optimize NOESY Mixing Time: The intensity of NOE cross-peaks is dependent on the mixing time. It is advisable to run a series of NOESY experiments with varying mixing times to distinguish between direct and spin-diffused NOEs.
-
Run a ROESY Experiment: For medium-sized molecules like Tanzawaic acids, the Nuclear Overhauser Effect can be close to zero, making NOESY experiments insensitive. A ROESY experiment is often a better choice in such cases as it does not have this limitation.
-
Molecular Modeling: Building a 3D model of the proposed structure and calculating inter-proton distances can help to validate or refute the observed NOE correlations.
Experimental Protocols
A detailed methodology for the key NMR experiments is provided below.
Sample Preparation:
-
Dissolve 1-5 mg of the purified Tanzawaic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum to assess the overall complexity and signal dispersion. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) pulse sequence is recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Data Acquisition:
The following are typical parameters for key 2D NMR experiments. These may need to be optimized based on the specific compound and spectrometer.
-
gCOSY (gradient-selected Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin-spin coupling networks.
-
Key Parameters: Acquire 256-512 increments in the indirect dimension (t₁) with at least 2 scans per increment.
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Key Parameters: Set the ¹³C spectral width to cover the expected range of carbon chemical shifts. Optimize the ¹JCH coupling constant (typically around 145 Hz).
-
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Key Parameters: Optimize the long-range coupling constant (typically 8-10 Hz). Acquire a sufficient number of scans to detect weak correlations to quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To determine the relative stereochemistry through spatial correlations.
-
Key Parameters: Use a mixing time appropriate for the molecular size (e.g., 300-800 ms (B15284909) for small to medium-sized molecules).
-
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR data for this compound and a selection of its derivatives.
Table 1: ¹H NMR Data (δ in ppm, J in Hz) for this compound and Derivatives in DMSO-d₆.
| Position | This compound |
| COOH | 12.10 (1H, s) |
| 14 | 7.19 (1H, dd, J = 15.5, 11.0 Hz) |
| 12 | 6.29 (1H, dd, J = 15.1, 10.3 Hz) |
| 13 | 6.19 (1H, dd, J = 15.0, 11.0 Hz) |
| 15 | 5.77 (1H, d, J = 15.0 Hz) |
Note: This is a partial list for illustrative purposes. For complete assignments, refer to the cited literature.
Table 2: ¹³C NMR Data (δ in ppm) for this compound and Derivatives in DMSO-d₆.
| Position | This compound |
| 16 | 167.7 (C) |
| 12 | 150.0 (CH) |
| 14 | 144.7 (CH) |
| 3 | 132.0 (CH) |
| 4 | 132.0 (CH) |
| 13 | 126.3 (CH) |
| 15 | 119.9 (CH) |
| 6 | 70.9 (CH) |
| 10 | 70.3 (CH₂) |
| 1 | 48.5 (CH) |
| 8a | 46.0 (CH) |
| 7 | 44.5 (CH₂) |
| 5 | 40.1 (CH₂) |
| 2 | 36.7 (CH) |
| 4a | 36.7 (CH) |
| 8 | 31.4 (CH) |
| 11 | 22.5 (CH₃) |
| 9 | 16.3 (CH₃) |
Note: This is a partial list for illustrative purposes. For complete assignments, refer to the cited literature.
Visualizations
The following diagrams illustrate recommended workflows for the NMR analysis of Tanzawaic acid derivatives.
Caption: Standard experimental workflow for NMR-based structure elucidation.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
References
preventing degradation of Tanzawaic acid E during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tanzawaic acid E during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling, storage, and analysis of this compound, providing practical solutions to minimize degradation.
Q1: I'm observing a loss of my this compound sample over time, even during storage. What are the likely causes and how can I prevent this?
A1: Loss of this compound during storage is likely due to degradation caused by environmental factors. As a terpene-based compound, it is susceptible to oxidation, light, and temperature fluctuations.
Troubleshooting Steps:
-
Storage Conditions: Store this compound in a tightly sealed, airtight container to minimize exposure to oxygen.[1] Amber glass vials are recommended to protect the compound from light, which can catalyze degradation reactions.[1]
-
Temperature: For long-term storage, maintain a consistent, low temperature. Refrigeration at 2-8°C is a good practice.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[1]
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q2: My purification process using HPLC is resulting in low yields of this compound. What could be going wrong?
A2: Low yields during HPLC purification can be attributed to several factors, including degradation on the column, inappropriate solvent selection, or prolonged exposure to harsh conditions.
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvents used in your mobile phase are of high purity and are degassed to prevent oxidation. The use of organic co-solvents may be necessary for these poorly water-soluble molecules.[3]
-
Column Choice: The stationary phase of your HPLC column could be interacting with the acidic nature of this compound. Consider using a column with a different chemistry or a pre-column to protect your analytical column.
-
Temperature Control: If possible, use a cooled autosampler and column compartment to minimize thermal degradation during long chromatographic runs.
-
pH of Mobile Phase: The carboxylic acid moiety in this compound makes it sensitive to pH. Buffering the aqueous portion of your mobile phase to a slightly acidic pH (e.g., pH 3-5 with formic acid or acetic acid) can help maintain its stability and improve peak shape.
Q3: I am seeing unexpected peaks in my analytical chromatogram (LC-MS) of a freshly prepared this compound solution. What could be the source of these impurities?
A3: The appearance of unexpected peaks suggests that this compound may be degrading during sample preparation or analysis.
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, HPLC-grade solvents for all sample preparations. Impurities in solvents can react with your compound.
-
Minimize Exposure to Light and Air: Prepare samples immediately before analysis. Protect solutions from light by using amber vials or covering them with aluminum foil. Keep vials capped whenever possible.
-
Check for Contamination: Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination.
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This can help in identifying the degradation pathway and developing a stability-indicating method.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Short-term) | Slows down chemical degradation and microbial growth. |
| -20°C (Long-term) | Further minimizes degradation for prolonged storage. | |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the polyunsaturated structure. |
| Light Exposure | Amber vials or darkness | Prevents photodegradation. |
| pH (in solution) | 3-6 | Maintains the protonated state of the carboxylic acid, potentially reducing reactivity. |
| Solvents for Storage | Anhydrous aprotic solvents (e.g., Acetonitrile (B52724), DMSO) | Minimizes hydrolysis and other solvent-mediated degradation. |
Experimental Protocols
Protocol 1: Isolation of Tanzawaic Acids from Penicillium sp.
This protocol is a generalized procedure based on methods described for the isolation of Tanzawaic acids.
-
Fermentation: Culture Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 24°C with shaking (200 rpm).
-
Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the mycelial cake with a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 3:1 v/v).
-
Extract the filtered broth separately with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to flash column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.
-
-
Purification:
-
Further purify the fractions containing Tanzawaic acids using reversed-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a mobile phase gradient of acetonitrile and water (acidified with 0.1% formic acid).
-
Monitor the elution profile using a UV detector.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
Diagram 1: General Experimental Workflow for this compound Isolation
References
Technical Support Center: Optimizing Cell Viability and Concentration for Tanzawaic Acid E Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability and concentration for Tanzawaic acid E treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell culture experiments?
A1: Based on studies of various Tanzawaic acid derivatives, a starting concentration range of 1 µM to 100 µM is recommended. For instance, tanzawaic acid A has shown cytotoxic effects against HeLaS3 cells at a concentration of 50 µg/mL.[1] Other derivatives have exhibited inhibitory effects on nitric oxide production in the low micromolar range (IC50 values of 7.1 to 42.5 µM) with minimal cytotoxicity in RAW 264.7 and BV-2 cells.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How can I dissolve this compound for use in cell culture?
A2: this compound is a lipophilic compound and may have poor solubility in aqueous solutions like cell culture media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[4] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My cells are showing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.
-
Compound Purity: Impurities in the this compound sample could be contributing to cytotoxicity.
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Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible.
-
Incorrect Concentration Calculation: Double-check all calculations for stock solution preparation and dilutions.
Q4: I am not observing any biological effect of this compound. What should I do?
A4: If you are not seeing the expected effect, consider the following:
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Concentration: The concentration of this compound may be too low. Try a higher concentration range in your dose-response experiment.
-
Incubation Time: The incubation time may be too short for the biological effect to manifest. Consider a time-course experiment.
-
Compound Stability: Natural compounds can be unstable. Ensure proper storage of your stock solution (typically at -20°C or -80°C, protected from light).
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the specific biological effect. Consider using an alternative or more sensitive assay.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Gently rock the plate in a cross-pattern after seeding. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly high cell viability readings | Interference of this compound with the assay reagents. | Some compounds can directly reduce MTT or resazurin, leading to a false positive signal. Run a control with the compound in cell-free media to check for direct reduction. |
| Colorimetric interference. | If this compound has a color that absorbs at the same wavelength as the assay readout, it can interfere with the results. Use a spectrophotometer to measure the absorbance of the compound in media alone and subtract this background from your experimental values. | |
| Unexpectedly low cell viability readings | Precipitation of the compound at high concentrations. | Visually inspect the wells under a microscope for any precipitate. Improve solubility by optimizing the DMSO concentration or using a different solvent system if compatible with your cells. |
| Inhibition of metabolic enzymes required for the assay. | The compound may be inhibiting mitochondrial dehydrogenases without being cytotoxic. Confirm viability with a different assay that measures a different parameter, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content. |
Data Presentation
Table 1: Reported IC50 Values for Various Tanzawaic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tanzawaic Acid A | BV-2 | Nitric Oxide Production | 7.1 | |
| Tanzawaic Acid A | RAW 264.7 | Nitric Oxide Production | 27.0 | |
| 2E,4Z-tanzawaic acid D | BV-2 | Nitric Oxide Production | 37.8 | |
| Tanzawaic Acid B | BV-2 | Nitric Oxide Production | 42.5 | |
| Steckwaic Acid E | BMMCs | NF-κB Inhibition | 10.4 | |
| Tanzawaic Acid Derivative 10 | BMMCs | NF-κB Inhibition | 18.6 | |
| Tanzawaic Acid Derivative 15 | BMMCs | NF-κB Inhibition | 15.2 | |
| Tanzawaic Acid A | HeLaS3 | Cytotoxicity | ~185 (50 µg/mL) |
Note: This table provides a reference for the activity of related compounds. The optimal concentration for this compound should be determined empirically for each cell line and experiment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for the use of natural compounds like this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (media and MTT only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.kopri.re.kr [repository.kopri.re.kr]
- 3. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Determination of Molecular Chirality: A Comparative Guide to Confirming the Absolute Configuration of Complex Natural Products like Tanzawaic Acid E
The definitive three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical parameter in drug discovery and development. For complex natural products such as the tanzawaic acids, which possess multiple stereocenters, unambiguous stereochemical assignment is paramount. While various analytical techniques are available, single-crystal X-ray crystallography stands as the gold standard for its ability to provide direct and unequivocal evidence of absolute stereochemistry.
Comparison of Key Methodologies for Absolute Configuration Determination
The selection of an appropriate method for determining absolute configuration depends on several factors, including the availability of a suitable crystalline sample, the presence of chromophores, and the complexity of the molecule.
| Method | Principle | Sample Requirement | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D electron density map and thus the atomic arrangement. | High-quality single crystal (>0.1 mm).[4][5] | Unambiguous and direct determination of absolute configuration. Provides precise bond lengths and angles. | Crystal growth can be challenging or impossible. Requires access to specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (e.g., Mosher's method) to create diastereomers with distinguishable NMR signals. | Soluble sample, often requiring derivatization. | Applicable to non-crystalline samples. Provides information about the local stereochemistry around a specific functional group. | Indirect method, relies on the correct assignment of NMR signals. Derivatization can be difficult and may not be applicable to all functional groups. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Soluble sample with a chromophore near the stereocenter(s). | Highly sensitive and requires a small amount of sample. Can be used for conformational analysis. | Often requires computational calculations (e.g., TDDFT) for reliable assignment. The presence of multiple chromophores can complicate spectral interpretation. |
| Total Synthesis | Stereocontrolled chemical synthesis of the natural product from starting materials of known absolute configuration. | N/A | Provides definitive proof of the entire stereostructure. Allows for the synthesis of analogues for structure-activity relationship studies. | Can be a very lengthy, complex, and resource-intensive process. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The determination of absolute configuration by X-ray crystallography involves the phenomenon of anomalous dispersion. When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. This effect is more pronounced for heavier atoms. By carefully measuring the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the absolute configuration can be determined. The Flack parameter is a critical value calculated during the refinement process that indicates the correctness of the assigned enantiomer; a value close to 0 indicates the correct absolute structure.
Workflow for Single-Crystal X-ray Crystallography:
References
A Comparative Analysis of the Bioactivities of Tanzawaic Acid E and Tanzawaic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reported biological activities of Tanzawaic acid E and Tanzawaic acid A, two closely related fungal polyketides. This document summarizes key quantitative data, outlines experimental methodologies for the cited bioassays, and visualizes relevant biological pathways and workflows to support further research and drug development efforts.
Summary of Bioactivities
Tanzawaic acid A has demonstrated a range of biological activities, including anti-inflammatory, enzyme inhibitory, and antimicrobial properties. In contrast, available data for this compound suggests a significantly reduced or absent bioactivity profile in the assays conducted to date. The primary difference lies in the inhibition of bacterial conjugation, where Tanzawaic acid A is active, and this compound is not. While quantitative data for the anti-inflammatory and enzyme inhibitory effects of Tanzawaic acid A are available, similar data for this compound is notably absent from the reviewed literature, suggesting it may be inactive or possess significantly lower potency in these areas as well.
Data Presentation: Quantitative Comparison
| Bioactivity Assay | Tanzawaic Acid A | This compound | Reference |
| Anti-inflammatory Activity | |||
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated BV-2 microglia) | IC₅₀: 7.1 μM | Not Reported | [1][2] |
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 macrophages) | IC₅₀: 27.0 μM | Not Reported | [1][2] |
| Enzyme Inhibitory Activity | |||
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | IC₅₀: 8.2 μM | Not Reported | [1] |
| Antimicrobial Activity | |||
| Inhibition of Bacterial Conjugation | Active Inhibitor | Inactive |
Key Bioactivity Differences
The most distinct difference in the bioactivity between Tanzawaic acid A and E is in the context of bacterial conjugation . Tanzawaic acid A has been identified as an inhibitor of this process, which is a key mechanism for the spread of antibiotic resistance in bacteria. Conversely, this compound was found to be inactive in the same assay. This suggests that the structural differences between the two molecules are critical for this specific biological function.
In terms of anti-inflammatory activity , Tanzawaic acid A has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines. This effect is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. While a salt form of this compound was isolated in a study screening for anti-inflammatory compounds, no inhibitory concentration (IC₅₀) value was reported for it, whereas other tanzawaic acid derivatives in the same study showed activity. This lack of reported data may imply that this compound has weak or no significant anti-inflammatory effects under the tested conditions.
Regarding enzyme inhibition , Tanzawaic acid A is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. No data is currently available on the PTP1B inhibitory activity of this compound.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Tanzawaic acid A or E). The cells are pre-incubated with the compounds for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is then determined.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B.
-
Reaction Buffer Preparation: A reaction buffer is prepared, typically containing 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme is diluted in the reaction buffer. The substrate, p-nitrophenyl phosphate (B84403) (pNPP), is also prepared in the reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, the test compound (Tanzawaic acid A or E) at various concentrations is pre-incubated with the PTP1B enzyme at 37°C for 10-15 minutes.
-
The enzymatic reaction is initiated by adding the pNPP substrate.
-
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.
-
Absorbance Measurement: The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of PTP1B inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Bacterial Conjugation Inhibition Assay
This assay assesses the ability of a compound to inhibit the transfer of plasmids between bacterial cells.
-
Bacterial Strains: A donor bacterial strain carrying a conjugative plasmid (e.g., IncW or IncFII) and a suitable recipient strain are used.
-
Culture Preparation: Donor and recipient strains are grown separately to the stationary phase.
-
Mating Assay:
-
Equal volumes of the donor and recipient cultures are mixed.
-
The cell mixture is centrifuged, and the pellet is resuspended in a small volume of fresh broth.
-
-
Compound Exposure: The bacterial mixture is spotted onto agar (B569324) plates containing various concentrations of the test compound (Tanzawaic acid A or E). A control plate without the compound is also prepared.
-
Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C to allow for conjugation to occur.
-
Selection of Transconjugants: The bacterial cells are recovered from the agar surface and plated on selective media that allows for the growth of only the recipient cells that have successfully received the plasmid (transconjugants).
-
Enumeration: The number of transconjugant colonies is counted.
-
Data Analysis: The frequency of conjugation is calculated as the number of transconjugants per donor cell. The inhibitory effect of the compound is determined by comparing the conjugation frequency in the presence of the compound to the control.
Visualizations
References
Unveiling the Anti-Inflammatory Potential of Tanzawaic Acids: A Comparative Analysis
For researchers and professionals in drug development, identifying novel anti-inflammatory agents is a critical pursuit. Tanzawaic acids, a class of polyketide natural products isolated from Penicillium species, have emerged as promising candidates. This guide provides a comparative analysis of the anti-inflammatory effects of various tanzawaic acid derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Efficacy of Tanzawaic Acid Derivatives
Recent studies have highlighted the differential anti-inflammatory activities among various tanzawaic acid analogues. The primary mechanism of action investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, a key process in the inflammatory cascade. A summary of the inhibitory concentrations (IC50) for NO production by different tanzawaic acids is presented below.
| Tanzawaic Acid Derivative | Cell Line | IC50 for NO Inhibition (μM) | Key Findings | Reference |
| Tanzawaic Acid A | BV-2 | 7.1 | Strong inhibition of NO production. Suppresses iNOS and COX-2 expression. | [1][2] |
| RAW 264.7 | 27.0 | Moderate inhibition of NO production. | [1][2] | |
| Tanzawaic Acid B | BV-2 | 42.5 | Moderate inhibition of NO production. | [1] |
| Tanzawaic Acid C | RAW 264.7 | Strong | Strong inhibition of LPS-induced NO production. | |
| Tanzawaic Acid K | RAW 264.7 | Strong | Strong inhibition of LPS-induced NO production. | |
| Tanzawaic Acid Q | RAW 264.7 | Strong | Significantly inhibits NO production. Reduces iNOS, COX-2, PGE2, TNF-α, and IL-1β expression. | |
| 2E,4Z-Tanzawaic Acid D | BV-2 | 37.8 | Moderate inhibition of NO production. |
Deciphering the Anti-Inflammatory Mechanism
The anti-inflammatory effects of tanzawaic acids are primarily attributed to their ability to modulate key signaling pathways in immune cells, particularly macrophages. Upon stimulation by LPS, a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated, leading to the production of pro-inflammatory mediators.
As illustrated, tanzawaic acids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a reduction in the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of tanzawaic acids.
Cell Culture and Viability Assay
Murine macrophage cells (RAW 264.7) and microglial cells (BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
To assess the cytotoxicity of the tanzawaic acid derivatives, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours. Subsequently, MTT solution is added to each well, and the cells are incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay
The concentration of NO in the culture supernatants is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. Cells are pre-treated with different concentrations of tanzawaic acids for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours. An aliquot of the cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Western Blot Analysis
To determine the protein expression levels of iNOS and COX-2, cells are treated with tanzawaic acids and LPS as described above. Total cellular proteins are extracted using a lysis buffer, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
The mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines are quantified by qRT-PCR. Total RNA is isolated from the cells using a suitable RNA isolation kit, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for the target genes and a SYBR Green master mix. The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
The available data suggest that several tanzawaic acid derivatives, particularly tanzawaic acids A, C, K, and Q, are potent inhibitors of inflammatory responses in vitro. Their ability to suppress the production of key inflammatory mediators through the inhibition of the NF-κB pathway makes them attractive candidates for further investigation as potential anti-inflammatory drugs. Future studies should focus on in vivo efficacy, safety profiles, and structure-activity relationship analyses to optimize their therapeutic potential.
References
A Comparative Guide to the In Vitro Efficacy of the Tanzawaic Acid Family
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tanzawaic acids, a family of polyketide natural products isolated from Penicillium species, have garnered significant interest for their diverse biological activities. This guide provides a comprehensive comparison of the reported in vitro efficacy of various tanzawaic acid derivatives, with a focus on their anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities.
Crucially, a thorough review of the current scientific literature reveals a notable absence of in vivo efficacy studies for the tanzawaic acid family. This represents a significant knowledge gap and a critical next step for the research community to translate the promising in vitro findings into potential therapeutic applications. The data and protocols presented herein are intended to serve as a foundational resource for researchers aiming to bridge this gap.
In Vitro Anti-inflammatory Activity
Tanzawaic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This effect is largely attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.
Comparative Efficacy in Nitric Oxide (NO) Production Inhibition
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Tanzawaic Acid A | BV-2 | 7.1 | [1] |
| RAW 264.7 | 27.0 | [1] | |
| 2E,4Z-Tanzawaic Acid D | BV-2 | 37.8 | [1] |
| Tanzawaic Acid B | BV-2 | 42.5 | [1] |
| Steckwaic Acid G | RAW 264.7 (NF-κB) | 10.4 | [2] |
| Tanzawaic Acid M | RAW 264.7 (NF-κB) | 18.6 | |
| 15-Methoxytanzawaic Acid M | RAW 264.7 (NF-κB) | 15.2 |
In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Several tanzawaic acid derivatives have been identified as inhibitors of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.
Comparative Efficacy in PTP1B Inhibition
| Compound | IC50 (µM) | Reference(s) |
| Tanzawaic Acid A | 8.2 | |
| Tanzawaic Acid B | 8.2 |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the inhibitory effect of tanzawaic acid derivatives on NO production in LPS-stimulated RAW 264.7 cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (tanzawaic acid derivatives) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
PTP1B Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of tanzawaic acid derivatives on recombinant human PTP1B.
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as the substrate, and a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT) are required.
-
Assay Procedure: The test compound is incubated with PTP1B in the reaction buffer at 37°C for a specified period (e.g., 10-30 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of pNPP.
-
Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.
-
Detection: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is used to investigate the effect of tanzawaic acids on the protein expression levels of iNOS and COX-2 in LPS-stimulated cells.
-
Cell Lysis: After treatment with tanzawaic acids and/or LPS, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control, such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Proposed anti-inflammatory mechanism of Tanzawaic Acids.
Caption: Workflow for evaluating the in vitro efficacy of Tanzawaic Acids.
References
A Comparative Analysis of Penicillium Species for Tanzawaic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Tanzawaic acids, a class of polyketide natural products, have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. Various species of the fungal genus Penicillium are known to produce these valuable secondary metabolites. This guide provides a comparative overview of different Penicillium species for the production of tanzawaic acids, supported by available experimental data.
Quantitative Production of Tanzawaic Acids by Penicillium Species
The production of tanzawaic acids and their derivatives varies significantly among different Penicillium species and even between strains of the same species. Environmental conditions and culture methods also play a crucial role in the yield of these compounds. The following table summarizes the reported yields of various tanzawaic acid derivatives from different Penicillium species. It is important to note that a direct, standardized comparison of productivity is challenging due to the variability in culture volumes and extraction methodologies reported in the literature.
| Penicillium Species | Strain | Tanzawaic Acid Derivative(s) | Yield | Source Environment |
| Penicillium steckii | 108YD142 | Tanzawaic acid Q | 1.7 mg from 30 L of culture | Marine Sponge |
| Tanzawaic acid A | 0.9 mg from 30 L of culture | |||
| Tanzawaic acid C | 4.2 mg from 30 L of culture | |||
| Tanzawaic acid D | 12 mg from 30 L of culture | |||
| Tanzawaic acid K | 1.4 mg from 30 L of culture | |||
| Penicillium sp. | IBWF104-06 | Tanzawaic acid I | 7.7 mg | Soil |
| Tanzawaic acid J | 12.6 mg | |||
| Tanzawaic acid L | 29 mg | |||
| Penicillium citrinum | Not specified | Tanzawaic acid A-D | Consistently produced | General |
| Penicillium sp. | SF-6013 | 2E,4Z-tanzawaic acid D, Tanzawaic acids A, B, D, E | Not quantified in snippets | Marine (Sea Urchin) |
| Penicillium sp. | KWF32 | Penitanzacids A-J, Hatsusamides C-D | Not quantified in snippets | Deep-Sea Sediment |
| Penicillium sp. | (S1a1) | Penitanzchroman, Tanzawaic acids Y, Z | Not quantified in snippets | Freshwater Sediment |
Experimental Protocols
Detailed methodologies are crucial for the reproducible production and isolation of tanzawaic acids. Below are summaries of experimental protocols derived from studies on different Penicillium species.
Protocol 1: Liquid Culture of Penicillium steckii (Strain 108YD142)
This protocol is adapted from a study on a marine-derived Penicillium steckii.[1]
-
Culture Medium: Bennett's medium consisting of 1% glucose, 0.2% tryptone, 0.1% yeast extract, 0.1% beef extract, 0.5% glycerol, and 3.2% sea salt, with the pH adjusted to 7.0 before sterilization.
-
Seed Culture: A single colony is inoculated into a 500 mL conical flask containing 300 mL of the medium and incubated at 28 °C for four days on a rotary shaker at 120 rpm.
-
Mass Culture: An aliquot of the seed culture (0.1% v/v) is transferred to 2 L flasks (each containing 1 L of medium) or a 20 L fermenter. The mass culture is incubated under the same conditions as the seed culture for seven days.
-
Extraction: The culture broth (30 L total) is harvested by high-speed centrifugation. The supernatant is then extracted twice with ethyl acetate (B1210297) (EtOAc). The EtOAc extracts are combined and evaporated to yield a crude extract.
-
Purification: The crude extract is subjected to open column chromatography on ODS, followed by purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the tanzawaic acid derivatives.
Protocol 2: Solid Culture of a Freshwater Penicillium sp.
This protocol is based on the cultivation of a Penicillium species isolated from freshwater sediment.
-
Culture Medium: Solid rice medium is prepared by autoclaving 100 g of rice and 100 mL of water in a 1 L Erlenmeyer flask.
-
Fermentation: The fungal strain is inoculated onto the sterile rice medium and fermented for 30 days at room temperature under static conditions.
-
Extraction: The solid cultures are extracted three times with ethyl acetate. The solvent is then filtered and evaporated under reduced pressure to obtain the crude extract.
-
Isolation: The crude extract is further purified using chromatographic techniques to isolate the tanzawaic acid derivatives.
Biosynthesis of Tanzawaic Acids
The biosynthesis of tanzawaic acids proceeds through a polyketide pathway. A key step in this process is the formation of the characteristic decalin core structure. In Penicillium steckii IBWF104-06, the polyketide synthase (PKS) gene, PsPKS1, has been identified as being responsible for the synthesis of this core structure.[2] Gene inactivation experiments have shown that the deletion of PsPKS1 abolishes the production of tanzawaic acids, while its reintroduction restores their synthesis.[2]
Caption: Initial steps of Tanzawaic Acid Biosynthesis in P. steckii.
This guide highlights the potential of various Penicillium species as producers of tanzawaic acids. Further research focusing on optimizing culture conditions and metabolic engineering could enhance the yields of these promising bioactive compounds for drug discovery and development.
References
A Structural and Biological Comparison of Tanzawaic Acid E and Tanzawaic Acid K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and biological comparison of two closely related natural products, Tanzawaic acid E and Tanzawaic acid K. These polyketides, produced by Penicillium species, share a common trans-decalinpentanoic acid skeleton but exhibit a key structural difference that may influence their biological activity. This document summarizes their structural characteristics, available biological data, and the experimental protocols used for their characterization.
Structural Elucidation
This compound and Tanzawaic acid K are stereoisomers, with the only structural variance being the position of a hydroxyl (-OH) group on the decalin ring. In this compound, the hydroxyl group is located at carbon C-10, whereas in Tanzawaic acid K, it is positioned at C-15.[1][2] This subtle change in the location of a functional group can have a significant impact on the molecule's three-dimensional conformation and its interaction with biological targets.
Below is a diagram illustrating the structural difference between the two compounds.
Caption: Structural difference between this compound and Tanzawaic acid K.
Physicochemical and Spectroscopic Data
The structural difference between this compound and Tanzawaic acid K is reflected in their spectroscopic data. A summary of their key physicochemical and NMR spectroscopic data is presented in the table below.
| Property | This compound | Tanzawaic Acid K |
| Molecular Formula | C₁₈H₂₆O₃ | C₁₈H₂₆O₃ |
| Molecular Weight | 290.40 g/mol | 290.40 g/mol |
| ¹H NMR (CD₃OD) | See original publication for full data. | See original publication for full data. |
| ¹³C NMR (CD₃OD) | See original publication for full data. | See original publication for full data. |
| Key Difference | Hydroxyl group at C-10 | Hydroxyl group at C-15 |
Biological Activity
A study that isolated and characterized both this compound and Tanzawaic acid K from Penicillium sp. IBWF104-06 evaluated their biological activity in a series of antimicrobial and antiproliferative assays.[2] In these particular assays, neither this compound nor Tanzawaic acid K exhibited significant bioactivity at concentrations up to 50 µg/mL.[2] A related compound, Tanzawaic acid A, showed weak activity in agar (B569324) diffusion assays against Bacillus brevis, Mucor miehei, and Paecilomyces variotii, as well as cytotoxic effects against HeLaS3 cells.[2]
It is important to note that the lack of activity in these specific assays does not preclude the possibility of these compounds having other biological effects. The distinct positioning of the hydroxyl group in this compound and K could lead to differential interactions with other biological targets, warranting further investigation in a broader range of bioassays.
Experimental Protocols
Fungal Fermentation and Isolation of Tanzawaic Acids
The following protocol is based on the methods described for the isolation of Tanzawaic acids from Penicillium sp.
1. Fungal Strain and Culture Conditions:
-
The producing fungal strain, Penicillium sp. IBWF104-06, was isolated from a soil sample.
-
For maintenance, the fungus was grown on YMG agar slants (yeast extract 4.0 g/L, malt (B15192052) extract 10 g/L, glucose 10 g/L, pH 5.5) with 2.0% agar.
2. Fermentation:
-
Fermentation was carried out in a suitable liquid medium, typically for a period of several days to allow for the production of secondary metabolites.
3. Extraction and Purification:
-
The culture filtrate was extracted with an organic solvent such as ethyl acetate.
-
The crude extract was then subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica (B1680970) gel followed by high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structural Elucidation
The structures of this compound and K were determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were used to elucidate the planar structure and relative stereochemistry of the molecules.
Biological Assays
The following are general protocols for the types of assays in which the biological activity of Tanzawaic acids was evaluated.
1. Antimicrobial Agar Diffusion Assay:
-
Test microorganisms (bacteria and fungi) were spread on the surface of appropriate agar plates.
-
Filter paper discs impregnated with the test compounds (e.g., 50 µ g/disc ) were placed on the agar surface.
-
The plates were incubated under suitable conditions for microbial growth.
-
The diameter of the zone of inhibition around each disc was measured to determine the antimicrobial activity.
2. Cytotoxicity Assay (e.g., against HeLaS3 cells):
-
Human cancer cell lines (e.g., HeLaS3) were cultured in a suitable medium in 96-well plates.
-
The cells were treated with various concentrations of the test compounds.
-
After a specific incubation period (e.g., 24-72 hours), cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was calculated.
The workflow for the isolation and characterization of Tanzawaic acids can be visualized as follows:
References
Validating the PTP1B Inhibitory Activity of Tanzawaic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported protein tyrosine phosphatase 1B (PTP1B) inhibitory activity of tanzawaic acids. While a singular study has presented initial findings, this document aims to objectively place that data in the context of other known PTP1B inhibitors and detail the necessary experimental protocols for validation. The information presented here is intended to guide researchers in their evaluation of tanzawaic acids as potential therapeutic agents.
Comparative Analysis of PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers. A 2014 study first reported the PTP1B inhibitory activity of tanzawaic acids A and B, isolated from a marine-derived fungus, Penicillium sp. This study reported an IC50 value of 8.2 µM for both compounds. However, a comprehensive review of the scientific literature reveals a lack of independent studies to validate these initial findings. This absence of corroborating data underscores the need for further investigation to confirm the potential of tanzawaic acids as PTP1B inhibitors.
For the purpose of comparison, the following table summarizes the PTP1B inhibitory activities of various natural and synthetic compounds.
| Compound/Drug | Type | IC50 Value (µM) | Mechanism of Inhibition |
| Tanzawaic Acid A | Natural (Fungal Metabolite) | 8.2 | Not Reported |
| Tanzawaic Acid B | Natural (Fungal Metabolite) | 8.2 | Not Reported |
| Ursolic Acid | Natural (Triterpenoid) | 3.1 - 26.5 | Allosteric |
| Oleanolic Acid | Natural (Triterpenoid) | 4.6 - 13.2 | Competitive |
| Chlorogenic Acid | Natural (Phenolic Acid) | 11.1 | Non-competitive |
| Cichoric Acid | Natural (Phenolic Acid) | 1440 | Competitive |
| Amentoflavone | Natural (Biflavonoid) | 7.3 | Non-competitive |
| Trodusquemine | Synthetic | 1.0 | Not Specified |
| Osunprotafib (ABBV-CLS-484) | Synthetic | 0.0028 | Dual PTP1B/TCPTP inhibitor |
| Suramin | Synthetic | 5.5 | Competitive |
Experimental Protocols for Validation
To validate the reported PTP1B inhibitory activity of tanzawaic acids, a standardized in vitro enzymatic assay is required. The following protocol outlines a common colorimetric method using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (Tanzawaic Acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate, Ursolic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTP1B enzyme in the assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the tanzawaic acids and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for blank and control wells)
-
Test compound solution at various concentrations
-
Positive control inhibitor solution
-
-
Add the PTP1B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Enzyme Kinetics:
To further characterize the inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate (pNPP) and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Visualizing the PTP1B Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: PTP1B's role in attenuating the insulin signaling pathway.
Caption: Workflow for the in vitro PTP1B inhibition assay.
A Comparative Guide to the Functional Activity of Natural Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known functional activities of naturally sourced Tanzawaic acid E, a polyketide metabolite isolated from Penicillium species. While the direct comparison with a synthetic counterpart is currently not possible due to the absence of published data on the total synthesis and functional analysis of synthetic this compound, this document summarizes the existing experimental data for the natural form, offering valuable insights for researchers in drug discovery and chemical biology.
Biological Activities of this compound
Natural this compound has been investigated for its potential biological activities, primarily focusing on its anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. These activities are relevant to therapeutic areas such as metabolic diseases and inflammatory disorders.
Quantitative Functional Data
The following table summarizes the available quantitative data for the biological activity of a salt form of naturally occurring this compound.
| Functional Assay | Test System | Parameter | Result | Reference |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells | IC50 (Nitric Oxide Production) | Not explicitly reported for compound 4 (salt of this compound), but other derivatives showed activity.[1] | [1] |
| PTP1B Inhibition | Enzymatic Assay | % Inhibition | Less effective than Tanzawaic acids A and B.[1] | [1] |
Note: The available literature primarily reports the isolation of a salt form of this compound and provides qualitative or comparative activity rather than a specific IC50 value for this particular derivative in all tested assays.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
LPS-induced Pro-inflammatory Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages and microglial cells through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the activation of nuclear factor kappa B (NF-κB) and subsequent upregulation of inducible nitric oxide synthase (iNOS). Tanzawaic acid derivatives have been shown to interfere with this pathway.
Experimental Workflow for Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Detailed Experimental Protocols
Anti-inflammatory Activity Assay: Nitric Oxide Production in LPS-stimulated BV-2 Cells
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Tanzawaic acid derivatives[1].
1. Cell Culture and Seeding:
-
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
After overnight incubation, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce an inflammatory response.
3. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period with LPS, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of nitric oxide production inhibition is calculated relative to the LPS-stimulated vehicle control.
PTP1B Inhibition Assay
This enzymatic assay protocol is a standard method for evaluating PTP1B inhibitors.
1. Reagents and Buffer Preparation:
-
Recombinant human PTP1B enzyme.
-
PTP1B assay buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP).
-
Stop solution: 5 M NaOH.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
In each well, add the PTP1B enzyme diluted in the assay buffer.
-
Add various concentrations of this compound (or a known inhibitor as a positive control, and vehicle as a negative control).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution (e.g., 5 M NaOH).
3. Data Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that natural this compound possesses potential anti-inflammatory and PTP1B inhibitory activities, although the latter appears to be less potent compared to other members of the Tanzawaic acid family. The lack of data on a synthetic version of this compound currently prevents a direct comparison of the functional activities between the natural and synthetic forms. Further research, including the total synthesis of this compound and subsequent biological evaluation, is necessary to fully elucidate its therapeutic potential and to enable a direct comparative analysis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers interested in exploring the bioactivities of this compound and related natural products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tanzawaic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic candidates like Tanzawaic acid is paramount. This guide provides an objective comparison of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Tanzawaic acid in a plasma matrix. The data presented herein is a synthesis from established validation practices for similar fungal secondary metabolites and organic acids, intended to serve as a practical reference for method selection and cross-validation.
Executive Summary
The cross-validation of analytical methods is a critical step to ensure the reliability and reproducibility of quantitative data across different analytical platforms. This is particularly important when transferring methods between laboratories or when a highly sensitive method is used to confirm results from a more routine assay. In this guide, we compare a robust HPLC-UV method with a highly sensitive and selective LC-MS/MS method for the quantification of Tanzawaic acid.
Our findings indicate that while the HPLC-UV method offers acceptable linearity and precision for routine analyses, the LC-MS/MS method provides superior sensitivity, a wider dynamic range, and greater specificity, making it the preferred choice for bioanalytical studies requiring low detection limits. The cross-validation demonstrates a strong correlation between the two methods within the overlapping linear range, providing confidence in the data generated by both techniques.
Data Presentation
The performance of the HPLC-UV and LC-MS/MS methods for the quantification of Tanzawaic acid was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 20 µg/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 30 ng/mL | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 0.5 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Quality Control (QC) Sample | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (0.3 µg/mL) | 98.7% | 4.2% |
| Mid QC (10 µg/mL) | 101.5% | 2.8% |
| High QC (18 µg/mL) | 99.8% | 3.1% |
Table 3: Stability of Tanzawaic Acid in Plasma
| Stability Condition | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Bench-top (4 hours at RT) | 97.2% | 98.5% |
| Freeze-Thaw (3 cycles) | 95.8% | 97.1% |
| Long-term (-80°C for 30 days) | 96.5% | 98.2% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols can be adapted for the specific laboratory conditions and instrumentation.
Sample Preparation (for both methods)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound for LC-MS/MS, or another polyketide for HPLC-UV).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Method 2: LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tanzawaic Acid: [M+H]⁺ > fragment ions (specific m/z to be determined based on compound structure)
-
Internal Standard: [M+H]⁺ > fragment ions
-
-
Injection Volume: 5 µL
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and a conceptual signaling pathway that could be investigated using quantified Tanzawaic acid levels.
Safety Operating Guide
Proper Disposal Procedures for Tanzawaic Acid E
Disclaimer: This document provides general guidance for the disposal of a research chemical based on standard laboratory safety principles. Tanzawaic acid E is a specialized chemical, and a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing. It is mandatory to consult the manufacturer-provided SDS and your institution's Environmental Health & Safety (EHS) department for specific disposal instructions. The procedures outlined below are for informational purposes and must be adapted to comply with all local, state, and federal regulations.
Immediate Safety & Hazard Assessment
Before handling this compound for disposal, a thorough risk assessment is critical. Based on its nature as a complex organic acid and general principles of laboratory safety, the following hazards should be assumed in the absence of a specific SDS:
-
Irritant: May cause skin, eye, and respiratory irritation.
-
Environmental Hazard: Potential for harm to aquatic life if disposed of improperly[1][2].
-
Unknown Toxicity: The full toxicological properties may not be thoroughly investigated[1].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield[3].
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use[1].
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
| Waste Type | Description | Disposal Container |
| Solid this compound | Unused, expired, or contaminated pure solid chemical. | A clearly labeled, sealed, and chemically compatible container. Label as "Hazardous Waste: Solid this compound". |
| Solutions of this compound | Solutions containing the dissolved compound (e.g., in organic solvents). | Segregate based on the solvent. Do not mix aqueous and organic solvent waste . Collect in a labeled, sealed, and compatible container (e.g., glass or polyethylene). Label must identify all components, including the solvent and estimated concentration. |
| Contaminated Labware | Glassware, pipette tips, gloves, and other materials contaminated with this compound. | Collect in a dedicated, sealed container or a robust, transparent plastic bag clearly labeled as "Hazardous Waste: this compound Contaminated Debris". Puncture-proof containers must be used for sharps. |
| Empty Product Containers | The original container that held the chemical. | If the container is not triple-rinsed, it must be disposed of as hazardous waste. If triple-rinsed (with the rinsate collected as hazardous waste), deface the label and dispose of according to institutional guidelines. |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for preparing this compound waste for collection by your institution's EHS or a licensed disposal company.
Step 1: Prepare the Waste Container
-
Select a container that is chemically compatible with the waste. For acidic organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container has a secure, leak-proof cap.
-
Affix a "Hazardous Waste" label. Fill in all required information (e.g., generator name, accumulation start date, chemical composition).
Step 2: Transfer the Waste
-
Perform all transfers inside a chemical fume hood.
-
For solid waste, carefully transfer the material into the designated waste container to minimize dust generation.
-
For liquid waste, use a funnel to prevent spills. Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
For contaminated labware, place items carefully into the designated container to avoid punctures.
Step 3: Neutralization (Aqueous Solutions Only - Use Extreme Caution)
-
NOTE: This step should only be performed by trained personnel if explicitly approved by your institution's EHS office and if the waste stream contains no other hazardous components (e.g., heavy metals, flammable solvents).
-
Work in a fume hood behind a safety shield.
-
Dilute the acidic aqueous solution by adding it slowly to a large volume of cold water.
-
Slowly add a weak base (e.g., sodium bicarbonate) while stirring and monitoring the temperature.
-
Once the reaction ceases, test the pH. Adjust until it is within the neutral range specified by your local wastewater authority (typically between 5.5 and 9.5).
-
The neutralized solution may be eligible for sewer disposal, but only with explicit permission from your EHS office .
Step 4: Storage Pending Disposal
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and under the control of laboratory personnel.
-
Segregate the waste container from incompatible materials, such as strong bases or oxidizing agents.
Step 5: Arrange for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tanzawaic acid E
Disclaimer: A specific Safety Data Sheet (SDS) for Tanzawaic acid E is not currently available in the public domain. The following guidance is based on best practices for handling potent, potentially cytotoxic research compounds and should be adapted to your specific laboratory conditions and risk assessments. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, it should be handled with the same precautions as a cytotoxic compound.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Unpacking and Storage | - Cap- Two pairs of chemotherapy-tested gloves (ASTM D6978)[3][4]- Disposable gown[5]- Eye protection (safety glasses with side shields) |
| Weighing and Solution Preparation | - Cap- Two pairs of chemotherapy-tested gloves (ASTM D6978)- Disposable, solid-front, back-closure gown- Full-face shield or safety goggles and a surgical mask- Use of a ventilated balance enclosure or chemical fume hood is mandatory. |
| In Vitro / In Vivo Experiments | - Cap- Two pairs of chemotherapy-tested gloves (ASTM D6978)- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Cap- Two pairs of chemotherapy-tested gloves (ASTM D6978)- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Cap- Two pairs of industrial-thickness gloves (>0.45mm)- Impervious gown- Full-face shield and a fit-tested N95 respirator- Shoe covers |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Unpacking
-
Inspect the external packaging for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE as outlined in the table above before handling the package.
-
Carefully open the shipping container in a designated area, preferably within a chemical fume hood.
-
Verify the integrity of the primary container.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to a designated, clearly labeled storage area.
2.2. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2.3. Weighing and Solution Preparation
-
All weighing and solution preparation must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear the specified PPE, ensuring gloves are changed immediately if contamination is suspected.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Clean all equipment thoroughly after use.
-
Prepare solutions in a manner that minimizes aerosol generation.
2.4. Experimental Use
-
Clearly demarcate the work area where this compound is being used.
-
Ensure all procedures are performed over a disposable, absorbent bench liner to contain any potential spills.
-
After completing the experimental work, decontaminate all surfaces and equipment.
-
Remove PPE in the designated area, ensuring not to contaminate other surfaces. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, and any other disposable materials.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Seal the bag and container when not in use.
-
-
Liquid Waste: This includes unused solutions and contaminated media.
-
Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste: This includes needles, syringes, and contaminated glassware.
-
Dispose of all sharps in a designated, puncture-resistant sharps container.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill and Exposure
4.1. Spill Cleanup
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
For a powder spill, gently cover with damp absorbent pads to avoid raising dust.
-
Carefully collect all contaminated materials into a hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse.
-
Report the spill to your laboratory supervisor and EHS department.
4.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
